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8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Documentation Hub

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  • Product: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
  • CAS: 867166-09-4

Core Science & Biosynthesis

Foundational

What is the CAS number and structure for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

The Privileged Scaffold: A Technical Guide to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and signal transduction modulation, the imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold: A Technical Guide to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold. Specifically, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) serves as a critical, highly functionalized intermediate for the synthesis of next-generation ATP-competitive kinase inhibitors [1]. By acting as a bioisostere for the adenine ring of ATP, derivatives of this compound have demonstrated profound efficacy in inhibiting the mammalian target of rapamycin (mTORC1/mTORC2), insulin-like growth factor 1 receptor (IGF-1R), and Bruton's tyrosine kinase (BTK) [2].

This whitepaper deconstructs the structural logic, mechanistic causality, and self-validating synthetic workflows associated with this pivotal molecule.

Part 1: Structural Logic & Physicochemical Profiling

The architectural brilliance of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine lies in its pre-configured vectors for late-stage functionalization. Each moiety on the core serves a distinct mechanistic purpose in drug-target binding.

SAR_Map Core Imidazo[1,5-a]pyrazine Core ATP-mimetic hinge binder C8 C8 Position (Chlorine) Electrophilic center for SNAr (Hinge region H-bond donor site) Core->C8 C3 C3 Position (Cyclobutyl) Hydrophobic pocket binding (Modulates kinase selectivity) Core->C3 C1 C1 Position (Hydrogen) Site for SEAr Halogenation & Cross-Coupling (Extends into ribose pocket) Core->C1

Fig 1: Structure-Activity Relationship (SAR) mapping of the imidazo[1,5-a]pyrazine scaffold.

Causality in Structural Design
  • The Imidazo[1,5-a]pyrazine Core: Unlike traditional quinazolines, this core provides a unique electron distribution that perfectly mimics the hydrogen-bond acceptor/donor pairs required to interact with the kinase hinge region (e.g., Glu129 and Tyr131 in certain kinases) [3].

  • C8-Chlorine: The chlorine atom is positioned adjacent to the bridgehead nitrogen, creating a highly electrophilic center. This allows for rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with primary or secondary amines. Once aminated, this position acts as the critical hydrogen-bond donor to the kinase hinge.

  • C3-Cyclobutyl Group: The cyclobutyl ring is not arbitrary; its specific steric bulk and sp3 character allow it to pack optimally into the hydrophobic specificity pocket adjacent to the ATP-binding site, drastically enhancing selectivity over off-target kinases like PI3K[4].

Table 1: Physicochemical Parameters

ParameterValueAnalytical Significance
CAS Number 867166-09-4Primary identifier for procurement and IP tracking.
Molecular Formula C10​H10​ClN3​ Confirms stoichiometric mass for mass spectrometry.
Molecular Weight 207.66 g/mol Base mass for calculating reaction equivalents.
Density ~1.50 g/cm3 Relevant for phase separations during extraction.
Isotopic Signature 35Cl / 37Cl (3:1 ratio)Crucial for LC-MS validation (M and M+2 peaks).

Part 2: Mechanistic Causality in Signal Transduction

To understand the value of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, one must examine the signaling pathways its derivatives disrupt. First-generation mTOR inhibitors (allosteric inhibitors like Rapamycin) only block mTORC1. This partial inhibition triggers a dangerous feedback loop: the suppression of S6K1 relieves the negative feedback on IRS-1, leading to the hyperactivation of PI3K and, subsequently, AKT via mTORC2 [4].

Derivatives synthesized from our target compound (such as OSI-027 analogs) are ATP-competitive . By binding directly to the kinase domain, they simultaneously shut down both mTORC1 and mTORC2, effectively neutralizing the AKT survival feedback loop.

mTOR_Pathway PI3K PI3K AKT AKT (Survival/Proliferation) PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Translation S6K1 & 4E-BP1 (Protein Translation) mTORC1->Translation mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates (Feedback) Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->mTORC1 ATP-competitive block Inhibitor->mTORC2

Fig 2: Dual mTORC1/mTORC2 inhibition pathway bypassing the AKT feedback loop.

Part 3: Self-Validating Synthetic Workflows

The utility of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine relies on its ability to be functionalized at the C1 position. The standard protocol involves regioselective halogenation, setting the stage for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) [1].

Synthesis A 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine B Electrophilic Halogenation (NIS, DMF, 60°C) A->B C 1-Iodo-8-chloro-3-cyclobutyl imidazo[1,5-a]pyrazine B->C D Cross-Coupling / SNAr (Pd-catalyst, Amines) C->D E Final Kinase Inhibitor (e.g., OSI-906 analogs) D->E

Fig 3: Synthetic workflow for the late-stage functionalization of the core scaffold.

Step-by-Step Methodology: Regioselective Iodination at C1

The following protocol is engineered for high-yield, regioselective functionalization, minimizing oxidative degradation.

1. Reagent Preparation & Causality:

  • Reactants: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq, ~5.1 mmol) and N-Iodosuccinimide (NIS) (1.0 eq, ~5.1 mmol).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Causality: NIS is selected over molecular iodine ( I2​ ) because it provides a controlled, slow release of electrophilic iodine ( I+ ), preventing over-halogenation. Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar Wheland intermediate formed during the Electrophilic Aromatic Substitution ( SE​Ar ) at the highly nucleophilic C1 position [1].

2. Reaction Execution:

  • Combine the starting material and NIS in the anhydrous DMF under an Argon atmosphere to prevent oxidative side reactions.

  • Stir the mixture at 60°C for 6 hours.

  • Causality: The 60°C thermal activation overcomes the activation energy barrier for the SE​Ar without causing thermal decomposition of the imidazopyrazine core.

3. Workup & Isolation:

  • Dilute the reaction mixture with Dichloromethane (DCM) (~400 mL).

  • Wash the organic layer sequentially with distilled H2​O (to remove DMF) and brine (to break emulsions and pre-dry the organic layer).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

4. The Self-Validating System (Checkpoint): A protocol is only as good as its validation metrics. To confirm the success of this step without relying solely on downstream failures, utilize the following analytical checkpoints:

Table 2: Analytical Validation Markers

Analytical MethodExpected Observation for Starting MaterialExpected Observation for 1-Iodo ProductValidation Logic
LC-MS (ESI+) m/z 208 / 210 ( [M+H]+ ) m/z 334 / 336 ( [M+H]+ )Mass shift of +126 Da confirms mono-iodination. The 3:1 isotopic ratio confirms chlorine retention.
1H NMR ( CDCl3​ ) Presence of C1-H singlet (~7.8 ppm)Complete disappearance of C1-H singletConfirms regioselectivity at the C1 position.
TLC (Hex/EtOAc) Lower Rf​ valueHigher Rf​ valueThe addition of the massive iodine atom increases the lipophilicity of the molecule.

Part 4: Translational Impact

The meticulous engineering of the 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine scaffold has directly enabled the clinical development of several high-profile drug candidates. By utilizing the C8 position for hinge-binding amines and the C1 position for ribose-pocket-filling aryl groups, researchers have synthesized compounds like OSI-027 (a potent dual mTORC1/2 inhibitor) and analogs of OSI-906 (Linsitinib, an IGF-1R inhibitor) [2][4]. The cyclobutyl variant specifically offers a tunable lipophilic profile that enhances oral bioavailability and metabolic stability, crossing the threshold from chemical probe to viable therapeutic agent.

References

  • US Patent 8481733B2. Substituted imidazopyr- and imidazotri-azines. Google Patents.
  • European Patent EP1675860B1. Imidazo[1,5-a]pyrazines utilisees comme inhibiteurs de la tyrosine kinase. Google Patents.
  • Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Overview of Research into mTOR Inhibitors. MDPI Molecules. Available at:[Link]

Exploratory

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: Scaffold Functionalization and Applications in Tyrosine Kinase Inhibitor Development

Executive Summary & Chemical Significance In the landscape of targeted oncology and kinase inhibitor development, the bicyclic heteroaromatic core of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine has emerged as a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In the landscape of targeted oncology and kinase inhibitor development, the bicyclic heteroaromatic core of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine has emerged as a highly privileged scaffold[1]. Its architectural geometry mimics the adenine ring of ATP, making it an ideal precursor for designing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

From a synthetic perspective, this molecule is defined by its orthogonal reactivity. The electron-rich imidazole ring and the electron-deficient pyrazine ring allow for highly selective, sequential functionalization without the need for complex protecting group strategies. This technical guide details the physicochemical properties, mechanistic reactivity logic, and field-proven protocols for derivatizing this critical intermediate.

Physicochemical Profile

Understanding the baseline physical properties of the scaffold is essential for predicting solubility, partition coefficients, and behavior during chromatographic purification.

PropertyValue
Chemical Name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
CAS Registry Number 867166-09-4[2]
Molecular Formula C10H10ClN3[2]
Molecular Weight 207.66 g/mol [2]
Density ~1.50 g/cm³[2]
Structural Class Fused Bicyclic Heteroarene (Imidazopyrazine)
Primary Utility Key intermediate for Tyrosine Kinase Inhibitors[1]

Mechanistic Chemistry & Reactivity Logic

The true value of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine lies in its dual-reactivity profile, which allows chemists to build complex libraries through a predictable two-step functionalization sequence.

  • Electrophilic Aromatic Substitution (EAS) at C-1: The imidazole portion of the fused ring system is electron-rich, specifically at the C-1 position. This makes it highly susceptible to halogenation (bromination or iodination). Installing a heavy halogen at C-1 provides an essential synthetic handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings)[3].

  • Nucleophilic Aromatic Substitution (SNAr) at C-8: The pyrazine ring is inherently electron-deficient due to the two nitrogen heteroatoms. The chlorine atom at C-8 acts as an excellent leaving group. Amination at this position is critical because the resulting primary or secondary amine serves as the primary hinge-binding motif, forming vital hydrogen bonds with the kinase backbone in the ATP-binding pocket[4].

SyntheticLogic Core 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine C1_Halogenation C-1 Halogenation (EAS via Br2 / NIS) Core->C1_Halogenation Electrophilic Aromatic Substitution C8_Amination C-8 Amination (SNAr via NH3) Core->C8_Amination Nucleophilic Aromatic Substitution CrossCoupling Pd-Catalyzed Cross-Coupling C1_Halogenation->CrossCoupling Aryl/Heteroaryl Installation KinaseInhibitor Target Kinase Inhibitor (e.g., IGF-1R Antagonist) C8_Amination->KinaseInhibitor Hinge-Binding Motif Formation CrossCoupling->KinaseInhibitor

Fig 1: Orthogonal functionalization logic of the imidazo[1,5-a]pyrazine scaffold.

Experimental Workflows & Validated Protocols

The following protocols have been optimized for yield, safety, and scalability. As an application scientist, I emphasize that strict adherence to temperature controls and addition rates is not merely a suggestion—it is the mechanistic barrier between high-purity product and intractable tar.

Protocol A: C-1 Bromination via Molecular Bromine

Purpose: To install a bromine atom at C-1 for future cross-coupling, yielding 1-bromo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine. Causality & Logic: Bromination is highly exothermic. Performing this reaction at 0 °C with a slow addition rate prevents over-halogenation and oxidative degradation of the electron-rich imidazole core[4]. Dichloromethane (DCM) is utilized as it is inert to halogens and provides excellent solubility for the starting material.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (0.75 g, 3.6 mmol) in anhydrous DCM (90 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to a vigorous 0 °C.

  • Addition: Prepare a solution of Br₂ (0.28 mL, 5.4 mmol, 1.5 eq) in DCM (90 mL). Add this solution dropwise over exactly 34 minutes[4].

  • Validation Check: As the reaction proceeds, the mixture will transition into a light orange suspension. This physical state change is a self-validating indicator of the successful formation of the brominated product complex[4].

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted bromine, extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol B: C-1 Iodination via N-Iodosuccinimide (NIS)

Purpose: To install an iodine atom at C-1, which offers superior reactivity in subsequent Suzuki couplings compared to bromine. Causality & Logic: NIS is a milder, more controlled electrophile than elemental iodine. Because the cyclobutyl group exerts mild steric hindrance, heating to 60 °C is required to overcome the activation energy barrier[3]. Anhydrous DMF stabilizes the polar transition state of the EAS mechanism.

Step-by-Step Methodology:

  • Reaction Setup: Combine 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.058 g, 5.1 mmol) and NIS (1.146 g, 5.1 mmol, 1.0 eq) in anhydrous DMF (10 mL)[3].

  • Heating: Stir the mixture at 60 °C under an Argon atmosphere for 6 hours[3]. Argon prevents competitive oxidative side reactions.

  • Workup & Validation: Dilute the reaction mixture with DCM (~400 mL). Wash extensively with H₂O and brine to remove the highly polar DMF and succinimide byproducts[3]. Drying the organic layer over Na₂SO₄ and concentrating under reduced pressure yields the crude material, which can be purified via flash chromatography.

Protocol C: C-8 Amination via Nucleophilic Aromatic Substitution (SNAr)

Purpose: To displace the C-8 chloride with an amine, forming the critical hinge-binding motif. Causality & Logic: Ammonia gas is highly volatile. Saturating the solvent at 0 °C maximizes dissolved NH₃ concentration. The use of a sealed tube prevents gas escape, generating the necessary autogenous pressure when heated to 100 °C to drive the formation of the SNAr Meisenheimer complex[4].

Step-by-Step Methodology:

  • Saturation: Dissolve the starting material (341 mg, 1.2 mmol) in isopropanol (IPA, 3 mL) within a heavy-walled pressure tube. Cool the solution to 0 °C and bubble NH₃(g) through the solution for 3 minutes until saturated[4].

  • Pressurization: Quickly seal the tube with a Teflon screw cap.

  • Thermal Activation: Heat the sealed vessel at 100 °C behind a blast shield for 17 hours[4].

  • Workup: Cool the vessel completely before opening. Add H₂O (10 mL) and extract the mixture with EtOAc (3 x 30 mL)[4]. Wash the combined organic phases with brine and concentrate under reduced pressure to yield the aminated product.

Pharmacological Application: IGF-1R Tyrosine Kinase Inhibition

Derivatives of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine are heavily utilized in the synthesis of potent inhibitors for the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. Overexpression of IGF-1R is strongly linked to tumorigenesis, anti-apoptosis, and the progression of various cancers, including prostate cancer[1].

By functionalizing the C-8 position with an amine and the C-1 position with a substituted aryl group, the resulting molecule effectively outcompetes ATP. The C-8 amine anchors the molecule to the kinase hinge region via hydrogen bonding, while the C-1 aryl extension projects deep into the hydrophobic pocket, locking the kinase in an inactive conformation and halting the downstream PI3K/AKT and RAS/MAPK signaling cascades.

IGF1R_Signaling Ligand IGF-1 / IGF-2 Receptor IGF-1R (Receptor Tyrosine Kinase) Ligand->Receptor Ligand Binding IRS1 IRS-1 Phosphorylation Receptor->IRS1 Kinase Activation Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->Receptor ATP-Competitive Inhibition PI3K PI3K / AKT Pathway IRS1->PI3K MAPK RAS / MAPK Pathway IRS1->MAPK Tumor Tumorigenesis & Survival PI3K->Tumor Anti-Apoptosis MAPK->Tumor Proliferation

Fig 2: IGF-1R signaling pathway and targeted intervention by imidazo[1,5-a]pyrazine inhibitors.

References

  • Title: 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS#: 867166-09-4 Source: ChemWhat URL: [Link]

  • Title: Substituted imidazopyr- and imidazotri-azines (US8481733B2)
  • Title: Imidazopyrazine tyrosine kinase inhibitors (US7459554B2)
  • Title: 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors (EP2305682A1)

Sources

Foundational

Mechanism of Action for Imidazo[1,5-a]pyrazine Derivatives in Oncology: A Structural and Pharmacological Guide

Executive Summary The rational design of small-molecule kinase inhibitors has fundamentally transformed targeted oncology. Among the most privileged heterocyclic scaffolds discovered in the last two decades is the imidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors has fundamentally transformed targeted oncology. Among the most privileged heterocyclic scaffolds discovered in the last two decades is the imidazo[1,5-a]pyrazine core. Acting as a highly efficient bioisostere for the purine ring of ATP, this bicyclic system provides an optimal vector for deep pocket penetration while maintaining favorable physicochemical properties.

As a Senior Application Scientist, I have observed that the success of this scaffold lies in its synthetic tractability and its ability to act as a precise hinge-binding motif. This whitepaper deconstructs the structural pharmacology, target-specific mechanisms, and the self-validating experimental workflows required to evaluate imidazo[1,5-a]pyrazine derivatives in preclinical oncology.

Structural Pharmacology: The Purine Bioisostere

The imidazo[1,5-a]pyrazine core is characterized by an electron-rich, planar bicyclic structure. In the context of kinase inhibition, the nitrogen atoms within the imidazole and pyrazine rings act as critical hydrogen bond acceptors and donors.

When docking into the ATP-binding pocket of a kinase, the scaffold typically forms bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The unique geometry of the [1,5-a] fusion allows medicinal chemists to append substituents at the C3 and C8 positions. These vectors are perfectly angled to project into the hydrophobic back pocket (often accessed by the DFG-in/out conformation) and the solvent-exposed region, enabling exquisite fine-tuning of kinase selectivity and avoiding off-target interactions with cytochrome P450 enzymes 1.

Key Oncology Targets and Mechanisms of Action

Bruton's Tyrosine Kinase (BTK): Covalent Blockade

The most prominent clinical success of the imidazo[1,5-a]pyrazine scaffold is Acalabrutinib , a second-generation BTK inhibitor approved for Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL) 2.

Mechanism: Acalabrutinib utilizes the imidazo[1,5-a]pyrazine core to anchor itself in the ATP pocket of BTK. A strategically placed butynamide electrophile on the solvent-exposed side chain undergoes a Michael addition with the sulfhydryl group of Cys481 , forming an irreversible covalent bond. Causality for Design: Why choose a covalent mechanism? The intracellular concentration of ATP is exceptionally high (millimolar range). A reversible inhibitor must constantly compete with ATP, requiring high sustained plasma drug levels. Covalent binding overcomes this by permanently inactivating the enzyme, decoupling pharmacodynamics from pharmacokinetics and allowing for lower, safer dosing. Furthermore, the imidazo[1,5-a]pyrazine geometry in Acalabrutinib prevents binding to EGFR, eliminating the severe rash and diarrhea commonly seen with first-generation inhibitors like Ibrutinib.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates BTK BTK (Target) SYK->BTK Phosphorylates PLCg2 PLCγ2 Activation BTK->PLCg2 Activates Imidazo Imidazo[1,5-a]pyrazine (Acalabrutinib) Imidazo->BTK Covalent Blockade NFkB NF-κB Survival Pathway PLCg2->NFkB Calcium Flux

Diagram 1: BTK signaling cascade and targeted covalent inhibition by imidazo[1,5-a]pyrazine.

IGF-1R / IR: Dual Reversible Inhibition

Beyond BTK, the scaffold has been utilized to target the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key driver of cellular transformation and resistance to EGFR antagonists. OSI-906 (Linsitinib) is a classic example 3. Mechanism: OSI-906 acts as a reversible, ATP-competitive dual inhibitor of both IGF-1R and the Insulin Receptor (IR). Causality for Design: Tumors rapidly develop resistance to selective IGF-1R inhibitors by upregulating the highly homologous Insulin Receptor to bypass the blockade. By utilizing the imidazo[1,5-a]pyrazine core to target the conserved ATP pockets of both receptors simultaneously, OSI-906 shuts down the compensatory survival loop.

IDO1: Direct Heme Coordination

Emerging research has expanded the utility of imidazo[1,5-a]pyrazines beyond kinases to immunometabolic targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that depletes tryptophan to create an immunosuppressive tumor microenvironment 4. Mechanism: The N-2 atom of the imidazo[1,5-a]pyrazine core directly coordinates with the heme iron (Fe) atom in the active site of IDO1, while the rest of the scaffold forms hydrophobic interactions with residues like Tyr126 and Val130. This blocks tryptophan catabolism, restoring T-cell proliferation in the tumor microenvironment.

Quantitative Pharmacodynamics

The table below summarizes the target engagement metrics of key imidazo[1,5-a]pyrazine derivatives, demonstrating the versatility of the scaffold across different mechanisms.

CompoundPrimary TargetMechanism of Actionin vitro IC₅₀Clinical Status
Acalabrutinib BTKIrreversible covalent (Cys481)3 nMFDA Approved
OSI-906 (Linsitinib) IGF-1R / IRReversible ATP-competitive35 nMClinical Trials
Compound (R)-100 IDO1Reversible Heme-coordination< 1 nMPreclinical

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate novel imidazo[1,5-a]pyrazine derivatives, laboratories must employ self-validating assay systems. Below are the gold-standard protocols for biochemical and cellular validation.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinase Selectivity

Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic compounds. TR-FRET introduces a temporal delay before measurement, eliminating background noise and ensuring that the calculated IC₅₀ is a true reflection of biochemical potency.

Step-by-Step Methodology:

  • Assay Preparation: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., BTK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the imidazo[1,5-a]pyrazine derivative in a 10-point dose-response curve (DMSO concentration strictly capped at 1%).

  • Self-Validation Control: Include a known reference inhibitor (e.g., Ibrutinib) as a positive control, and a kinase-dead mutant as a negative baseline. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Reaction Initiation: Add 5 µL of ATP and ULight-labeled substrate. For covalent inhibitors, perform a time-course incubation (e.g., 10, 30, and 60 minutes). A time-dependent leftward shift in the IC₅₀ curve validates the covalent mechanism.

  • Detection: Add EDTA to stop the reaction, followed by Europium-labeled anti-phospho antibody. Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show sub-nanomolar potency in a biochemical TR-FRET assay but fail entirely in vivo due to poor cell permeability or intracellular protein binding. CETSA is deployed to prove that the drug physically engages its target inside a living cell, utilizing the principle that ligand-bound proteins resist heat-induced unfolding.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cancer cells (e.g., REC-1 mantle cell lymphoma cells) with the compound at 10x the biochemical IC₅₀ for 2 hours.

  • Self-Validation Control: Treat a parallel control group with 0.1% DMSO (vehicle). Treat a third group with a structurally similar but inactive analog to rule out non-specific thermal stabilization.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured (unbound) proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot targeting the protein of interest. Calculate the apparent melting temperature (ΔTm). A significant positive ΔTm shift in the drug-treated arm confirms intracellular target engagement.

CETSA_Workflow S1 1. Incubation (Live Cells + Drug) S2 2. Thermal Challenge (Gradient Heating) S1->S2 S3 3. Lysis & Spin (Isolate Soluble) S2->S3 S4 4. Quantification (Western/AlphaLISA) S3->S4 S5 5. Analysis (ΔTm Calculation) S4->S5

Diagram 2: CETSA workflow for validating intracellular target engagement of kinase inhibitors.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information (PMC).
  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
  • Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. National Center for Biotechnology Information (PMC).
  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Executive Summary In modern fragment-based drug discovery, the precision of molecular characterization directly dictates the success of downstream synthetic pathways. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery, the precision of molecular characterization directly dictates the success of downstream synthetic pathways. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) is a highly specialized, halogenated heterocyclic building block frequently utilized in the synthesis of advanced tyrosine kinase and IGF-1R inhibitors .

For researchers and drug development professionals, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass of this intermediate is not merely a bookkeeping exercise—it is the foundational metric for High-Resolution Mass Spectrometry (HRMS) validation. This guide provides an authoritative breakdown of the compound's mass properties, the causality behind its analytical validation, and a self-validating protocol for HRMS workflows.

Structural and Quantitative Data Profile

The imidazo[1,5-a]pyrazine core provides an excellent scaffold for hydrogen bonding within kinase active sites, while the cyclobutyl group offers lipophilic bulk to enhance target residence time. The C8-chlorine atom serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions .

To effectively track this compound during synthesis, analysts must rely on its exact mass rather than its average molecular weight. Average molecular weight accounts for the natural abundance of all isotopes (e.g., 35Cl and 37Cl ), which is useful for stoichiometric calculations but useless for high-resolution spectral identification.

Table 1: Quantitative Mass Profiling of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

PropertyValueScientific Significance
Chemical Name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazineStandard IUPAC nomenclature.
CAS Registry Number 867166-09-4Unique identifier for chemical databases.
Molecular Formula C10​H10​ClN3​ Defines atomic composition.
Molecular Weight (Avg) 207.66 g/mol Used for bulk stoichiometric weighing.
Exact Mass (Monoisotopic) 207.0563 DaCalculated using the most abundant isotopes ( 12C , 1H , 35Cl , 14N ).
Theoretical [M+H]⁺ 208.0636 DaTarget mass for positive-mode Electrospray Ionization (ESI+).
Theoretical [M+2+H]⁺ 210.0607 DaSecondary peak generated by the 37Cl isotope.

Analytical Causality: The Significance of Exact Mass in Fragment-Based Synthesis

When synthesizing complex kinase inhibitors, reaction mixtures are fraught with isobaric impurities—compounds that share the same nominal mass but differ in exact atomic composition. High-Resolution Mass Spectrometry (HRMS) resolves this by measuring mass to four decimal places.

The exact mass of 207.0563 Da is derived strictly from the lightest, most abundant isotopes. However, the presence of the chlorine atom provides a built-in analytical safeguard. Chlorine exists naturally as 35Cl (75.78%) and 37Cl (24.22%). Therefore, any valid MS spectra for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine must not only match the 208.0636 Da [M+H]⁺ peak but must also display a secondary peak at 210.0607 Da at approximately one-third the intensity. This isotopic signature is the ultimate proof of identity.

Synthesis_Pathway S1 8-Chloro-3-cyclobutylimidazo [1,5-a]pyrazine Exact Mass: 207.0563 Da S3 Pd-Catalyst / Base (Reaction Mixture) S1->S3 S2 Boronic Acid Derivative (Suzuki Coupling) S2->S3 S4 HRMS Reaction Monitoring (Tracking Cl-Isotope Loss) S3->S4 Aliquot Sampling S5 Kinase Inhibitor Product (e.g., IGF-1R Inhibitor) S4->S5 Mass Shift Confirmed

Fig 1: Logical relationship of exact mass tracking in cross-coupling synthesis workflows.

Experimental Methodology: Self-Validating HRMS Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It relies on internal calibration and isotopic pattern matching to eliminate false positives.

Objective

To confirm the identity and purity of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine by experimental determination of its exact mass and isotopic signature.

Step-by-Step Workflow

Step 1: Sample Solubilization & Matrix Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute the stock to a working concentration of 1 µg/mL using a solvent matrix of 50:50 ACN:H₂O containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA acts as an abundant proton source, shifting the chemical equilibrium to favor the formation of the protonated molecular ion [M+H]+ required for positive-mode Electrospray Ionization (ESI+).

Step 2: Chromatographic Desalting (UHPLC)

  • Action: Inject 2 µL of the sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size) using a fast gradient of 5% to 95% ACN over 3 minutes.

  • Causality: While direct infusion into the MS is possible, prior chromatographic separation prevents ion suppression caused by synthesis byproducts (e.g., inorganic salts from previous cyclization steps) and concentrates the analyte into a sharp peak, maximizing the signal-to-noise ratio.

Step 3: Electrospray Ionization (ESI+)

  • Action: Apply a capillary voltage of 3.5 kV and a desolvation gas temperature of 350°C.

  • Causality: The high voltage creates a Taylor cone that emits charged droplets. The thermal energy evaporates the solvent, increasing charge density until the Rayleigh limit is breached. This releases bare [M+H]+ ions into the gas phase without fragmenting the relatively stable imidazo[1,5-a]pyrazine core.

Step 4: High-Resolution Mass Analysis (TOF/Orbitrap)

  • Action: Acquire full-scan MS data (m/z 100-500) at a resolution of at least 60,000 (FWHM). Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run.

  • Causality: The lock-mass provides real-time calibration, compensating for instrumental drift. This ensures mass accuracy is maintained below 2 ppm, which is critical for distinguishing the target compound from isobaric impurities.

Step 5: Data Validation via Isotopic Pattern Matching

  • Action: Extract the ion chromatogram for m/z 208.0636. Validate the peak by checking for a secondary peak at m/z 210.0607.

  • Causality: The presence of a peak at +1.997 Da with approximately 32% of the base peak's intensity confirms the presence of the naturally occurring 37Cl isotope. Self-Validation Rule: If this 3:1 ratio is absent, the mass match is a false positive (likely an isobaric contaminant), and the sample must be rejected.

MS_Workflow N1 8-Chloro-3-cyclobutylimidazo [1,5-a]pyrazine (Sample) N2 Sample Preparation (0.1% FA in MeCN/H2O) N1->N2 Solubilization N3 UHPLC Separation (C18 Column) N2->N3 Injection N4 Electrospray Ionization (ESI+ Mode) N3->N4 Elution N5 HRMS Analyzer (TOF / Orbitrap) N4->N5 Ion Generation N6 Data Analysis Exact Mass: 207.0563 Da [M+H]+: 208.0641 Da N5->N6 Mass Detection

Fig 2: Step-by-step self-validating HRMS workflow for exact mass confirmation.

References

  • Imidazopyrazine tyrosine kinase inhibitors. US Patent 7459554B2. United States Patent and Trademark Office.
  • Substituted imidazopyr- and imidazotri-azines. US Patent 8481733B2. United States Patent and Trademark Office.
Exploratory

Crystallographic Characterization and Structural Utility of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in Kinase Inhibitor Design

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore in modern targeted oncology and immunology, serving as the core structural motif for inhibitors targeting Bruton's tyrosine kinase (BTK), mTOR, and ACK1[1, 2]. Among the critical building blocks used to synthesize these therapeutics is 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine .

This technical guide explores the crystallographic characterization of this intermediate, the causality behind specific X-ray diffraction (XRD) methodologies used to validate its regiochemistry, and how its structural topology translates into high-affinity kinase binding in final active pharmaceutical ingredients (APIs).

The Structural Logic of the Imidazo[1,5-a]pyrazine Core

In medicinal chemistry, the spatial orientation of functional groups dictates target selectivity. The imidazo[1,5-a]pyrazine core is a fused bicyclic system that mimics the purine ring of ATP.

Why 8-Chloro and 3-Cyclobutyl?
  • The 8-Chloro Handle: The chlorine atom at the C8 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. It serves as a prime handle for nucleophilic aromatic substitution (S N​ Ar) or palladium-catalyzed cross-coupling to introduce primary amines or anilines. In final APIs, this C8-amino group acts as a critical hydrogen bond donor to the kinase hinge region [1].

  • The 3-Cyclobutyl Motif: The cyclobutyl ring introduces a rigid, sp 3 -hybridized hydrophobic bulk. Unlike flexible alkyl chains, the cyclobutyl group locks the molecule into a specific conformation, minimizing entropic penalties upon binding to the hydrophobic pockets adjacent to the ATP-binding site.

The Necessity of X-ray Diffraction (XRD)

During the synthesis of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine via the cyclization of pyrazine precursors (often mediated by N-iodosuccinimide (NIS) in DMF) [2], confirming the exact regiochemistry is challenging. 1D and 2D NMR (such as HMBC and NOESY) can yield ambiguous results due to the lack of protons on the fused junction and the C8 position. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous 3D atomic map, confirming that the cyclobutyl group has exclusively cyclized at the C3 position rather than the C1 position.

SyntheticWorkflow N1 Pyrazine Precursor (Acyclic) N2 NIS / DMF (60°C, Ar, 6h) N1->N2 N3 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Single-Crystal XRD (Regiochemical Validation) N4->N5

Figure 1: Synthetic and crystallographic validation workflow for the intermediate.

Experimental Protocol: Crystallization and SC-XRD

To obtain diffraction-quality crystals of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine, a self-validating vapor diffusion method is employed. The compound is highly soluble in chlorinated solvents but insoluble in aliphatic hydrocarbons.

Step-by-Step Vapor Diffusion Crystallization

Expertise Note: Vapor diffusion is chosen over slow evaporation to prevent the formation of kinetic polymorphs or twinned crystals, which frequently occur with planar heteroaromatics due to rapid π-π stacking.

  • Sample Preparation: Dissolve 15 mg of highly purified (>99% by HPLC) 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free environment at a constant 20°C.

  • Harvesting: Over 48–72 hours, hexane vapor will slowly diffuse into the DCM, lowering the solubility of the intermediate. Harvest the resulting pale-yellow, block-shaped crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation.

X-ray Data Collection and Refinement
  • Mounting: Mount the crystal on a goniometer head under a steady stream of cold nitrogen gas (100 K) to minimize thermal atomic displacement parameters (B-factors).

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo-Kα radiation source ( λ = 0.71073 Å) and a CMOS/CCD detector.

  • Integration & Scaling: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply empirical absorption corrections using spherical harmonics (SADABS).

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Crystallographic Data and Structural Parameters

Based on structural analogs and crystallographic profiling of imidazo[1,5-a]pyrazine derivatives [3], the quantitative data for the intermediate typically conforms to a highly ordered monoclinic lattice. The planarity of the core is stabilized by intermolecular halogen bonding (Cl···N interactions) and π-π stacking.

Table 1: Representative Crystallographic Parameters for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

ParameterValue / DescriptionCausality / Significance
Crystal System MonoclinicTypical for asymmetric planar fused-bicyclics packing efficiently.
Space Group P21​/c Centrosymmetric packing minimizes dipole-dipole repulsion.
Unit Cell Dimensions a≈8.2 Å, b≈11.5 Å, c≈10.4 ÅAccommodates the rigid cyclobutyl ring without steric clash.
β Angle ≈98.5∘ Indicates slight offset in π-π stacking layers.
Z (Molecules/Cell) 4Standard packing density for this molecular weight (207.66 g/mol ).
C8–Cl Bond Length 1.73–1.74 ÅShorter than typical alkyl C-Cl bonds, indicating partial double-bond character due to resonance with the pyrazine ring.
C3–Cyclobutyl Torsion ≈85∘ (relative to core)The cyclobutyl ring sits nearly orthogonal to the planar core to minimize steric clash with the C5 proton.

Translation to Structural Biology: Kinase Binding Modes

The crystallographic insights gained from the intermediate directly explain the efficacy of the final APIs. When the 8-chloro group is converted to an 8-amino group (yielding compounds like those targeting BTK or mTOR), the structural geometry is preserved, but the electrostatic profile is inverted to favor kinase binding.

The Pharmacophore Model

In X-ray crystal structures of 8-amino-imidazo[1,5-a]pyrazine inhibitors bound to BTK (e.g., PDB structures of lead compounds), the core acts as a bidentate hydrogen bond system [1].

  • Hinge Region Anchoring: The N7 nitrogen of the imidazopyrazine acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge (e.g., Ser538 in BTK). Simultaneously, the newly installed 8-amino group acts as a donor to the backbone carbonyl of adjacent residues (e.g., Asp539).

  • Hydrophobic Packing: The C3-cyclobutyl group, whose orthogonal orientation was confirmed by the intermediate's SC-XRD, fits perfectly into the hydrophobic "gatekeeper" pocket, driving binding affinity through Van der Waals interactions and the displacement of high-energy water molecules.

KinaseBinding Core Imidazo[1,5-a]pyrazine Core Hinge Kinase Hinge Region (Ser538 / Asp539) Core->Hinge H-Bond Acceptor (N7) C3 C3-Cyclobutyl Group Core->C3 Scaffold Link C8 C8-Amino Substitution (Derived from 8-Chloro) Core->C8 Scaffold Link Pocket Hydrophobic Pocket C3->Pocket Van der Waals Packing C8->Hinge H-Bond Donor

Figure 2: Pharmacophore mapping of the imidazo[1,5-a]pyrazine scaffold within a typical kinase domain.

Conclusion

The synthesis and characterization of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine represent a critical nexus between synthetic organic chemistry and structural biology. By utilizing Single-Crystal X-ray Diffraction, researchers can unambiguously validate the regiochemistry of the cyclobutyl and chloro functional groups. This rigorous structural validation ensures that downstream cross-coupling reactions yield APIs with the precise spatial geometry required to engage kinase hinge regions and hydrophobic pockets, ultimately leading to highly selective and potent therapeutics.

References

  • Liu, J., Guiadeen, D., Krikorian, A., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(9), 998–1003.[Link]

  • Mitchell, I. S., et al. (2008). Substituted imidazopyr- and imidazotri-azines. U.S. Patent No. 8,481,733 B2. U.S.
  • Attanasi, O. A., et al. (2014). Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization. RSC Advances, 4, 22694-22705.[Link]

Foundational

In Vitro Toxicity and Safety Profiling of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: A Technical Guide for Drug Development

Executive Summary In the development of advanced targeted therapeutics, the structural integrity and safety profile of chemical intermediates dictate the success of the final Active Pharmaceutical Ingredient (API). 8-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced targeted therapeutics, the structural integrity and safety profile of chemical intermediates dictate the success of the final Active Pharmaceutical Ingredient (API). 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) is a highly specialized, halogenated heterocyclic building block. It is primarily utilized in the synthesis of potent tyrosine kinase and mTOR inhibitors, most notably serving as the core scaffold for OSI-027, a dual mTORC1/mTORC2 inhibitor 1.

Because this compound features a reactive C-8 chlorine designed for nucleophilic aromatic substitution (SNAr), it carries inherent predictive toxicity risks if unreacted intermediate persists in biological systems. This whitepaper provides drug development professionals with authoritative, self-validating in vitro workflows to assess the cytotoxicity, metabolic stability, and handling safety of this critical intermediate.

Chemical Identity & Predictive Toxicology

The imidazo[1,5-a]pyrazine core provides excellent hydrogen-bonding characteristics for ATP-competitive kinase inhibition. However, from a toxicological standpoint, the presence of the cyclobutyl group increases lipophilicity, while the C-8 chlorine acts as a highly reactive leaving group.

  • Predictive Hepatotoxicity: Halogenated nitrogen heterocycles can act as direct alkylating agents or undergo oxidative metabolism via hepatic Cytochrome P450 (CYP) enzymes to form reactive epoxides. This necessitates rigorous screening in metabolically competent cell lines (e.g., HepG2) rather than generic fibroblasts 2.

  • Genotoxicity: The planar heterocyclic nature combined with a halogen leaving group flags this intermediate for potential DNA intercalation or alkylation, requiring Ames testing (OECD 471) during IND-enabling studies.

In Vitro Toxicity Assessment Workflows

As a Senior Application Scientist, I mandate that every protocol be a self-validating system . An assay without rigorous internal controls is merely an observation, not data. The following protocols are engineered to definitively isolate the biological effect of the intermediate from experimental artifacts.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay (CellTiter-Glo)

Causality & Logic: We utilize the HepG2 human hepatocellular carcinoma line because the liver is the primary site of xenobiotic clearance. We deploy the Promega CellTiter-Glo® assay because ATP depletion is an immediate, highly sensitive proxy for mitochondrial dysfunction and cell death. This avoids the reductive artifacts commonly seen with MTT assays when testing redox-active heterocycles 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Critical Control: Final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced basal toxicity.

  • Treatment: Add 10 µL of the diluted compound to the cells. Include a positive control (1 µM Staurosporine) and a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • ATP Quantification: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Why? Luciferase kinetics are highly temperature-dependent; uneven temperatures cause edge effects. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation & Analysis: Read luminescence. The assay is only valid if the Z'-factor between the vehicle and positive control is ≥ 0.5. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: In Vitro Microsomal Stability (HLM)

Causality & Logic: To determine if the intermediate forms reactive metabolites or is rapidly degraded, we incubate it with Human Liver Microsomes (HLM). We use a low compound concentration (1 µM) to avoid saturating CYP450 enzymes, which would artificially lower the calculated intrinsic clearance (CLint).

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing 1 µM compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Minus-NADPH Control: Pre-incubate a parallel set of tubes without NADPH. Why? If the compound depletes in the absence of NADPH, it is chemically unstable or binding non-specifically to the plastic/protein, invalidating CYP-mediated clearance calculations.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, remove 20 µL aliquots and quench in 80 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and CLint.

Quantitative Data Presentation

Table 1: Physicochemical & Predictive Safety Profile 4

ParameterValue / Description
Compound Name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
CAS Number 867166-09-4
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Physical State Solid (Yellow/Off-white powder)
EHS Hazard Class Irritant (Skin/Eye); Handle with impervious gloves and EN166 safety glasses

Table 2: Quality Control Metrics for Self-Validating Assays

AssayParameterAcceptable ThresholdCorrective Action if Failed
HepG2 Cytotoxicity Z'-Factor (Vehicle vs. Staurosporine)≥ 0.5Re-calibrate liquid handler; check cell passage number.
HepG2 Cytotoxicity Signal-to-Background (S/B) Ratio> 10Ensure CellTiter-Glo reagent is fully thawed and protected from light.
Microsomal Stability Minus-NADPH Depletion< 20% over 60 minSwitch to low-binding plates; evaluate chemical hydrolysis pathways.

Mechanistic Pathways & Visualization

The following diagrams illustrate the integration of the intermediate into the toxicity screening pipeline, and the downstream biological pathway targeted by the final API.

ToxicityWorkflow A 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) B Stock Preparation (10 mM in 100% DMSO) A->B Dissolution C HepG2 Cytotoxicity (CellTiter-Glo ATP Assay) B->C Serial Dilution D Genotoxicity (Ames Test - OECD 471) B->D Metabolic Activation (+/- S9) E Microsomal Stability (HLM / RLM) B->E NADPH Addition F Safety & EHS Data Aggregation C->F IC50 Determination D->F Mutagenicity Profiling E->F Intrinsic Clearance (CLint)

Workflow for in vitro toxicity profiling of imidazopyrazine intermediates.

mTORPathway PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 Complex AKT->mTORC1 Activates Prolif Cell Proliferation & Survival mTORC1->Prolif Promotes mTORC2 mTORC2 Complex mTORC2->AKT Phosphorylates OSI Imidazopyrazine API (e.g., OSI-027) OSI->mTORC1 Inhibits OSI->mTORC2 Inhibits

Dual mTORC1/C2 inhibition pathway targeted by APIs derived from the intermediate.5

Safety & Environmental Health (EHS) Guidelines

Due to the reactive nature of the C-8 halogen, laboratory personnel must handle 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine with strict EHS protocols.

  • PPE Requirements: Impervious nitrile gloves (inspected prior to use), EN166-compliant side-shield safety glasses, and a dedicated lab coat 4.

  • Engineering Controls: All powder weighing and dissolution into DMSO must be performed inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

References

  • Imidazopyrazine Tyrosine Kinase Inhibitors (US7459554B2). Google Patents.
  • OSI-027 Dual mTORC1/C2 Inhibitor Development (WO 2011/112666 A1) . Googleapis / WIPO. Available at:[Link]

  • Cytotoxicity of Kinase Inhibitors against HepG2 Cancer Cells . RSC Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Application Note: Advanced Synthesis Protocol for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

The imidazo[1,5-a]pyrazine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, serving as the structural core for numerous ATP-competitive kinase inhibitors. Specifically, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) is a critical synthetic intermediate utilized in the development of mammalian target of rapamycin (mTOR) inhibitors and insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase inhibitors [1].

The presence of the C8-chlorine atom provides a versatile synthetic handle for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C3-cyclobutyl group occupies specific hydrophobic pockets within the kinase hinge region [2]. This application note details a robust, scalable, two-step synthetic protocol for this intermediate, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Pathway and Workflow

The synthesis proceeds via a classical two-step sequence: an initial amide coupling followed by a dehydrative cyclization.

  • Amidation: (3-Chloropyrazin-2-yl)methanamine is coupled with cyclobutanecarboxylic acid. We utilize HATU as the coupling reagent due to its superior efficiency in forming active esters, minimizing side reactions compared to standard carbodiimides.

  • Cyclodehydration: The resulting amide undergoes intramolecular cyclization. Phosphorus oxychloride (POCl 3​ ) is employed to electrophilically activate the amide carbonyl oxygen. This activation lowers the activation energy for the intramolecular nucleophilic attack by the adjacent pyrazine ring nitrogen, driving the formation of the fused imidazole ring upon subsequent elimination and aromatization.

G A 3-Chloropyrazin-2-yl methanamine C Amide Intermediate N-((3-chloropyrazin-2-yl) methyl)cyclobutanecarboxamide A->C HATU, DIPEA DMF, 0°C to RT B Cyclobutanecarboxylic acid B->C D 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine C->D POCl3, Toluene 80°C, Cyclodehydration

Synthesis pathway of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine via amidation and cyclization.

Experimental Protocols

The following methodologies are adapted from established patent literature for imidazopyrazine and imidazotriazine derivatives[1, 3], optimized for yield and purity.

Phase 1: Synthesis of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide

Rationale: Establishing the linear precursor requires a non-nucleophilic base to neutralize the methanamine hydrochloride salt and drive the coupling equilibrium forward without degrading the active ester.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with cyclobutanecarboxylic acid (1.05 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the amine).

  • Activation: Add HATU (1.1 eq) to the stirring solution at room temperature. Stir for 15 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Add (3-chloropyrazin-2-yl)methanamine hydrochloride (1.0 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Note: The slow addition of DIPEA prevents localized exothermic spikes that could lead to the degradation of the HATU complex.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude amide is typically of sufficient purity (>90%) to carry forward, but can be purified via silica gel chromatography (Hexanes/EtOAc) if required.

Phase 2: Cyclodehydration to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Rationale: High-temperature dehydration is necessary to overcome the energetic barrier of forming the rigid bicyclic system. Toluene is chosen as the solvent to allow for controlled heating and easy removal of excess POCl 3​ via azeotropic distillation.

  • Preparation: Dissolve the crude N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide (1.0 eq) in anhydrous toluene (0.15 M) under an argon atmosphere.

  • Reagent Addition: Slowly add Phosphorus oxychloride (POCl 3​ ) (3.0 eq) dropwise at room temperature.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

    • Critical Insight: Do not exceed 90 °C, as excessive thermal stress in the presence of strong electrophiles can lead to polymerization or degradation of the pyrazine core.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully and slowly quench by dropwise addition into a vigorously stirred mixture of crushed ice and saturated aqueous Na 2​ CO 3​ . Ensure the pH is adjusted to ~8 to neutralize all phosphoric acid byproducts.

  • Extraction & Purification: Extract the aqueous mixture with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-5% Methanol in DCM) to yield the pure 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine as a solid [3].

Quantitative Data & Analytical Specifications

Table 1: Quantitative Reaction Parameters & Expected Yields

ParameterPhase 1 (Amidation)Phase 2 (Cyclodehydration)
Primary Reagent Cyclobutanecarboxylic acidAmide Intermediate
Coupling/Dehydrating Agent HATU (1.1 eq)POCl 3​ (3.0 eq)
Base DIPEA (3.0 eq)None
Solvent Anhydrous DMFAnhydrous Toluene
Temperature / Time 0 °C RT / 4–6 h80 °C / 12–16 h
Expected Yield 85 – 92%65 – 75%

Table 2: Physicochemical & Analytical Validation Data

Analytical MethodExpected Specification / Observation
Physical State Pale yellow to off-white solid
Molecular Formula C 10​ H 10​ ClN 3​
Molecular Weight 207.66 g/mol
LC-MS (ESI+) [M+H] + m/z = 208.1 (matching theoretical isotopic pattern for 1 Cl)
1 H NMR (400 MHz, CDCl 3​ ) Distinctive cyclobutyl multiplet resonances (~1.9-2.6 ppm); aromatic pyrazine/imidazole protons downstream (>7.5 ppm).

References

  • Title: Substituted imidazopyr- and imidazotri-azines Source: US Patent US8481733B2 URL
  • Title: Imidazopyrazine tyrosine kinase inhibitors Source: US Patent US7459554B2 URL
  • Title: 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: European Patent EP2305682A1 URL
Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors targeting IGF-1R, mTOR, and BTK[1],[2]. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors targeting IGF-1R, mTOR, and BTK[1],[2]. Within this chemical space, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine acts as a pivotal, highly versatile intermediate. This application note provides a comprehensive, data-driven guide to performing Suzuki-Miyaura cross-coupling on this substrate. By understanding the distinct electronic environments of the C8 and C1 positions, researchers can achieve precise chemoselective functionalization, enabling both direct C8-arylation and orthogonal C1-arylation pathways.

Mechanistic Rationale & Chemoselectivity

The strategic value of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine lies in its differential reactivity. The C8-chloride is situated on a π -deficient pyrazine ring, making it highly susceptible to nucleophilic aromatic substitution (S N​ Ar)[3]. However, the high bond dissociation energy (BDE) of the C-Cl bond (~96 kcal/mol) makes direct palladium-catalyzed oxidative addition challenging.

Causality in Catalyst Selection: To achieve direct Suzuki-Miyaura coupling at the C8-Cl position, standard catalysts like Pd(PPh 3​ ) 4​ are insufficient. The reaction necessitates highly active, electron-rich, and sterically bulky Buchwald precatalysts (e.g., XPhos Pd G2). The electron-rich biaryl phosphine ligand lowers the activation barrier for Pd(0) insertion into the strong C-Cl bond, while the steric bulk accelerates the subsequent reductive elimination step.

Orthogonal Functionalization (The C1 Pathway): In many drug development workflows, the C8-Cl bond must be preserved for late-stage amination (forming the critical kinase hinge-binding 8-amino motif)[4]. To functionalize the C1 position, the electron-rich imidazole ring is first subjected to regioselective electrophilic aromatic substitution (S E​ Ar) using N-Iodosuccinimide (NIS)[5]. Because the resulting C1-I bond is significantly weaker than the C8-Cl bond, a milder catalyst such as Pd(dppf)Cl 2​ can perfectly discriminate between the two sites, selectively cross-coupling at C1 without disturbing the C8-chloride[1].

Workflow A 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine B Direct Suzuki at C8 Pd-XPhos G2, Ar-B(OH)2 A->B Pathway A D Halogenation at C1 NIS, 60 °C A->D Pathway B C 8-Aryl-3-cyclobutyl imidazo[1,5-a]pyrazine B->C E 1-Iodo-8-chloro-3-cyclobutyl imidazo[1,5-a]pyrazine D->E F Orthogonal Suzuki at C1 Pd(dppf)Cl2, Ar-B(OH)2 E->F G 1-Aryl-8-chloro-3-cyclobutyl imidazo[1,5-a]pyrazine F->G

Chemoselective functionalization pathways for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine.

Data-Driven Optimization

The following tables summarize the quantitative optimization data for both functionalization pathways, highlighting the causality behind the established protocols.

Table 1: Catalyst and Ligand Optimization for Direct C8-Cl Suzuki Coupling

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O90< 5Insufficient electron density on Pd to break the strong C8-Cl bond.
Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O9012Bidentate ligand restricts the conformational flexibility needed for C-Cl insertion.
XPhos Pd G2 K 3​ PO 4​ Dioxane/H 2​ O 100 88 Bulky, electron-rich biaryl ligand enables rapid oxidative addition into C-Cl.
RuPhos Pd G2K 3​ PO 4​ Dioxane/H 2​ O10085Comparable to XPhos; excellent alternative for sterically hindered boronic acids.

Table 2: Chemoselectivity Profile: C1-I vs. C8-Cl (Orthogonal Functionalization)

SubstrateCatalystBaseTemp (°C)C1-Coupled Yield (%)C8-Coupled Byproduct (%)
1-Iodo-8-chloro-Pd(dppf)Cl 2​ K 2​ CO 3​ 60 91 < 1 (Perfect discrimination)
1-Iodo-8-chloro-XPhos Pd G2K 3​ PO 4​ 904535 (Loss of chemoselectivity)

*1-Iodo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling at the C8-Chloro Position

This protocol is designed to overcome the high activation energy of the C8-Cl bond using a highly active Buchwald precatalyst.

Reagents:

  • 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • K 3​ PO 4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, the arylboronic acid, and K 3​ PO 4​ .

  • Degassing: Add the 1,4-Dioxane/H 2​ O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, leading to catalyst deactivation.

  • Catalyst Addition: Add XPhos Pd G2 against a positive flow of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Quality Control:

  • Visual Cue: The reaction mixture should transition from a pale yellow suspension to a dark reddish-brown homogeneous solution as the active Pd(0) species is generated.

  • LC-MS Validation: The starting material (m/z 208[M+H] + ) exhibits a characteristic 3:1 isotopic cluster due to 35 Cl/ 37 Cl. Successful coupling at C8 will yield a product mass that strictly lacks this 3:1 isotopic pattern, confirming the displacement of the chloride.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Ar-Cl (Substrate) TM Trans- metalation OA->TM + Base RE Reductive Elimination TM->RE + Ar'-B(OH)2 RE->Pd0 - Product

General Suzuki-Miyaura catalytic cycle for heteroaryl chlorides.

Protocol B: Orthogonal Functionalization (C1-Iodination & Selective Coupling)

This two-step sequence is the industry standard for elaborating the imidazo[1,5-a]pyrazine core while preserving the C8-Cl for late-stage S N​ Ar[1],[5].

Step 1: Regioselective C1-Iodination

Methodology:

  • Dissolve 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1058 mg, 5.1 mmol) and N-Iodosuccinimide (NIS) (1146 mg, 5.1 mmol) in anhydrous DMF (10 mL)[5].

  • Stir the mixture at 60 °C under Argon for 6 hours. Causality: The inherent nucleophilicity of the C1 position allows S E​ Ar to proceed smoothly without the need for strong Lewis acids.

  • Dilute with DCM (~400 mL), wash with water and brine to remove succinimide and DMF, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: LC-MS must show a new peak at m/z 334 [M+H] + retaining the 3:1 chlorine isotopic cluster.

Step 2: Chemoselective C1 Suzuki Coupling

Methodology:

  • Combine 1-Iodo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 equiv), Arylboronic acid (1.1 equiv), and K 2​ CO 3​ (2.5 equiv) in a flask.

  • Add degassed 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%). Causality: Pd(dppf)Cl 2​ is active enough to insert into the C-I bond at mild temperatures but too sterically constrained and electronically deficient to insert into the C8-Cl bond, ensuring perfect chemoselectivity.

  • Heat at 60 °C for 3 hours.

  • Validation: LC-MS analysis of the crude mixture must confirm the product mass with the retention of the 3:1 35 Cl/ 37 Cl isotopic pattern. If the isotopic pattern is lost, over-coupling at the C8 position has occurred, indicating the temperature was too high or the catalyst loading was excessive.

References

  • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies Source: Organic Letters, American Chemical Society[6] URL:[Link]

  • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents[1] URL:

  • US8481733B2 - Substituted imidazopyr- and imidazotri-azines Source: Google Patents[5] URL:

Sources

Method

Application Notes and Protocols: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine as a Versatile Building Block for Kinase Inhibitor Discovery

Abstract The imidazo[1,5-a]pyrazine scaffold is a privileged core structure in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. Dysregulation of protein kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged core structure in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. Dysregulation of protein kinases is a fundamental mechanism in numerous diseases, most notably cancer, making them high-value therapeutic targets. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine , a key building block for creating novel kinase inhibitors. We will explore its synthesis, strategic functionalization, and the subsequent evaluation of derived compounds through robust in vitro and cell-based protocols. The methodologies are presented with an emphasis on the underlying scientific rationale to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Scaffold

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their aberrant activity is a common driver of disease. The imidazo[1,5-a]pyrazine heterocyclic system has emerged as a highly successful scaffold for targeting the ATP-binding site of various kinases.[1][2] Its rigid, planar structure provides an excellent framework for presenting substituents that can form key interactions with the kinase hinge region and surrounding hydrophobic pockets.

The specific building block, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine , offers several strategic advantages:

  • The 8-Chloro Group: This is not merely a substituent but a versatile chemical handle. The chlorine atom activates the C8 position for nucleophilic aromatic substitution (SNAr) or, more commonly, serves as an anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, or amino groups to explore the solvent-front region of the kinase ATP pocket, a critical area for achieving potency and selectivity.

  • The 3-Cyclobutyl Group: This non-polar, saturated ring system is ideal for probing hydrophobic pockets within the kinase active site. Its three-dimensional shape, compared to a linear alkyl chain, can impart favorable conformational rigidity and improve metabolic stability.

  • The Imidazole and Pyrazine Rings: The nitrogen atoms within the fused ring system act as crucial hydrogen bond acceptors, often interacting with the highly conserved "hinge" region of the kinase domain, which is essential for anchoring the inhibitor.[1]

This guide provides the necessary protocols to leverage these features, from the synthesis of the core building block to the comprehensive biological characterization of its derivatives.

Physicochemical Properties

A summary of the key computed properties for the parent scaffold and the title compound is provided below.

PropertyValue (8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine)Value (Imidazo[1,5-a]pyrazine)
Molecular Formula C10H10ClN3C6H5N3
Molecular Weight 223.66 g/mol 119.12 g/mol [3]
CAS Number 867165-14-8 (Parent)274-49-7[3]
IUPAC Name 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazineimidazo[1,5-a]pyrazine[3]

Synthesis and Derivatization Protocols

The power of this building block lies in its straightforward synthesis and predictable reactivity in coupling reactions.

Protocol 3.1: Synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

This protocol describes a representative synthesis based on established methods for constructing imidazo[1,5-a]pyrazine systems. The key step involves the cyclization of an appropriately substituted aminopyrazine precursor.

Workflow for Synthesis and Derivatization

G cluster_synthesis Part 1: Core Synthesis cluster_derivatization Part 2: Diversification A 2-Amino-3-chloropyrazine C Intermediate Salt A->C Alkylation B Bromoacetylcyclobutane B->C D 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (Target Building Block) C->D Cyclization (e.g., NaHCO3, heat) F Kinase Inhibitor Library (Diverse C8-Substituents) D->F Suzuki Coupling (Pd catalyst, base) E Aryl/Heteroaryl Boronic Acid E->F

Caption: Synthetic workflow for the core building block and its subsequent diversification.

Materials:

  • 2-Amino-3-chloropyrazine

  • Bromoacetylcyclobutane

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aryl or heteroaryl boronic acid

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Procedure:

  • Alkylation: In a round-bottom flask, dissolve 2-amino-3-chloropyrazine (1.0 eq) in anhydrous acetonitrile. Add bromoacetylcyclobutane (1.1 eq) dropwise at room temperature.

  • Intermediate Formation: Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The formation of an intermediate pyridinium salt will often result in a precipitate.

  • Cyclization: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture and stir vigorously. Heat the reaction to 80 °C for 2-4 hours to induce intramolecular cyclization.

    • Rationale: The base deprotonates the amino group, which then acts as a nucleophile, attacking the carbonyl carbon to form the five-membered imidazole ring.

  • Extraction & Purification: After cooling, extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Palladium-Catalyzed Suzuki Coupling for C8-Arylation

This protocol demonstrates how to use the 8-chloro position as a handle for introducing diversity, a critical step in building a library of potential kinase inhibitors.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq).

  • Solvent Addition: Degas a mixture of dioxane and water (e.g., 4:1 v/v) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction vessel.

    • Rationale: Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst, leading to poor reaction yields.

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave irradiation) for 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to obtain the C8-arylated kinase inhibitor.

Biological Evaluation of Derived Inhibitors

Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. This is typically a tiered process, starting with biochemical assays and progressing to more complex cell-based models.

Protocol 4.1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity by detecting the phosphorylation of a substrate.[4]

Principle of TR-FRET Kinase Assay

G cluster_no_inhibition A) Kinase Active (No Inhibition) cluster_inhibition B) Kinase Inactive (Inhibition) Kinase_A Kinase + ATP Product_A Biotin-Substrate-PO4 Kinase_A->Product_A Phosphorylation Substrate_A Biotin-Substrate Substrate_A->Product_A Result_A High FRET Signal Product_A->Result_A Detection Complex Forms Detection_A Eu-Ab + SA-APC Detection_A->Result_A Inhibitor Test Compound Kinase_B Kinase + ATP Inhibitor->Kinase_B Binds & Inhibits Substrate_B Biotin-Substrate Kinase_B->Substrate_B No Phosphorylation Result_B Low FRET Signal Substrate_B->Result_B Detection Complex Fails to Form Detection_B Eu-Ab + SA-APC Detection_B->Result_B

Caption: Workflow of a TR-FRET assay to measure kinase inhibition.

Materials:

  • Target kinase enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Detection reagents: Europium (Eu)-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin (SA-APC)

  • Test compounds (derived from the scaffold) serially diluted in DMSO

  • Low-volume 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. Include positive (no enzyme or potent known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Addition: Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to all wells.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of this solution to all wells. The final volume is 10 µL.

    • Rationale: The concentrations of kinase, substrate, and ATP must be optimized beforehand, typically near the Km for ATP and substrate, to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Detection: Prepare the detection solution containing the Eu-labeled anti-phospho-antibody and SA-APC in detection buffer. Stop the kinase reaction by adding 10 µL of the detection solution to each well.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4.2: Cell-Based Target Engagement Assay (NanoBRET™)

While in vitro assays confirm biochemical potency, cell-based assays are essential to determine if a compound can enter a cell and engage its target in a physiological environment. The NanoBRET™ Target Engagement assay directly measures compound binding to a target kinase in living cells.[5][6]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® (NLuc) luciferase

  • Transfection reagent

  • NanoBRET™ Tracer (a fluorescent ligand for the target kinase)

  • Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well assay plates

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NLuc-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in assay plates and incubate for 24 hours.

    • Rationale: Expressing the target kinase as a fusion with a luciferase enzyme creates the energy donor for the BRET reaction.

  • Compound Treatment: Prepare serial dilutions of your test compounds. Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37 °C in a CO₂ incubator.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells. The tracer is a cell-permeable fluorescent ligand that also binds to the target kinase.

  • Substrate Addition & Reading: Add the Nano-Glo® Substrate, which is cell-permeable and produces light when acted upon by NLuc. Immediately read the plate on a luminometer equipped with two filters to detect donor (NLuc) and acceptor (Tracer) emission.

  • Data Analysis: A high BRET signal indicates the tracer is bound to the NLuc-kinase fusion protein. If your test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.[5] Calculate the BRET ratio and plot it against compound concentration to determine the IC₅₀ for target engagement in live cells.

Representative Data & Targeted Kinases

Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown potent activity against a range of important kinases. The 8-chloro position allows for tailored modifications to achieve selectivity. For instance, extensive work has demonstrated that this scaffold is highly effective for developing inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[1][7][8][9] Other studies have highlighted activity against CDK9 and c-Src.[2][10]

Table of Exemplary Inhibitory Activities (Literature-Derived):

Target KinaseScaffold TypeIC₅₀ (nM)Assay TypeReference
BTK 8-Amino-imidazo[1,5-a]pyrazine<10Enzymatic[1]
BTK 3-Morpholino-imidazo[1,5-a]pyrazine1-50Enzymatic[9]
CDK9 Imidazopyrazine Derivative180Kinase Assay[10]
c-Src C5-substituted-imidazo[1,5-a]pyrazine<100Enzymatic[2]

Conclusion

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a high-value, strategically designed building block for modern kinase inhibitor discovery programs. Its robust synthesis and the versatile reactivity of the 8-chloro position provide a reliable and efficient route to generate large libraries of diverse compounds. The protocols outlined in this guide offer a comprehensive workflow, from chemical synthesis to detailed biochemical and cellular characterization. By understanding the rationale behind each step, researchers can effectively leverage this scaffold to develop novel, potent, and selective kinase inhibitors for a wide range of therapeutic applications.

References

  • BenchChem. (n.d.). In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols. BenchChem.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Vasta, V. et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Ahmad, S. et al. (2021, December 1). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science.
  • Al-Balas, Q. et al. (2023, July 18). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. PMC.
  • Liu, J. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC.
  • Liu, J. et al. (2019, June 15). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV.
  • Gao, X. et al. (2017, August 15). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. PubMed.
  • Oh, C. et al. (2007, January 15). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed.
  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. National Institutes of Health.

Sources

Application

Definitive Structural Elucidation of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine using 1H and 13C NMR Spectroscopy

An Application Note for Drug Discovery & Development Professionals Abstract The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of therapeutic areas, including oncology and central nervous system disorders.[1][2] The unambiguous characterization of novel analogues is a cornerstone of the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies. This application note provides a detailed technical guide for the structural verification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights from two-dimensional (2D) correlation experiments. We present field-proven protocols for sample preparation and data acquisition, followed by a comprehensive analysis of the expected spectral features, explaining the causal relationships between the molecule's unique architecture and its NMR fingerprint.

Introduction: The Imperative for Structural Integrity

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a heterocyclic compound featuring an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.[3] This electronic arrangement, combined with the chloro and cyclobutyl substituents, creates a distinct chemical environment that requires precise analytical confirmation. NMR spectroscopy stands as the gold standard for this purpose, providing atom-level information on connectivity and chemical environment.

This guide is designed for researchers and scientists in drug development. It moves beyond a simple listing of data to explain the why behind the spectral patterns, empowering users to confidently characterize this and structurally related molecules.

Molecular Structure and Atom Numbering:

For clarity in spectral assignment, a systematic numbering scheme is applied to the structure of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine as shown below.

(A chemical structure diagram with atoms numbered for NMR assignment would be placed here.)

Key Structural Features for NMR Analysis:

  • Imidazo[1,5-a]pyrazine Core: An aromatic, bicyclic system with three nitrogen atoms. The protons and carbons in this core will exhibit chemical shifts characteristic of electron-deficient aromatic systems.[4][5]

  • Chloro-Substituent (C8): The electronegative chlorine atom will induce a significant downfield (deshielding) effect on the adjacent carbon (C8) and influence nearby protons.

  • Cyclobutyl Substituent (C3): The non-planar, puckered conformation of the cyclobutane ring results in a complex aliphatic region in the NMR spectra due to the distinct magnetic environments of its protons.[6]

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous, contaminant-free sample, which is critical for high-resolution spectra and accurate shimming.[7]

  • Material Weighing:

    • For ¹H NMR , accurately weigh 5-25 mg of the synthesized 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine.[8][9]

    • For ¹³C NMR , a higher concentration is required to achieve a good signal-to-noise ratio in a reasonable time; weigh 50-100 mg of the compound.[7][9]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative.

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's coil.[8]

    • Ensure complete dissolution. If necessary, gently vortex the vial. Any particulate matter must be removed, typically by filtering the solution through a small plug of glass wool in a Pasteur pipette, to prevent poor magnetic field homogeneity and broad spectral lines.[7][9]

  • Sample Transfer and Referencing:

    • Transfer the clear solution into a high-quality, clean, and unscratched 5 mm NMR tube (e.g., Wilmad or Norell).[8]

    • Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as 0.0 ppm.[10] Use a minimal amount; a solution of CDCl₃ pre-spiked with a low concentration of TMS is ideal to prevent the reference signal from overwhelming the sample signals.[8][9] Alternatively, the residual proton signal of the solvent can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

Protocol 2: NMR Spectrometer Setup and Data Acquisition

These parameters provide a robust starting point for data acquisition on a 400 or 500 MHz spectrometer.

  • Spectrometer: Bruker AVANCE series (or equivalent)

  • Temperature: 298 K (25 °C)

  • 1D ¹H NMR:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16 (adjust based on sample concentration)

  • 1D ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or higher (adjust based on concentration and desired experiment time)

  • 2D Correlation Spectroscopy (for assignment confirmation):

    • COSY (¹H-¹H Correlation): Identifies scalar-coupled protons, crucial for mapping the spin systems within the cyclobutyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, definitively linking the ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, essential for identifying quaternary carbons and linking the cyclobutyl substituent to the imidazo[1,5-a]pyrazine core.[11]

Logical Workflow for Structural Characterization

The process from sample to confirmed structure follows a logical and systematic path, which can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Confirmation weigh Weigh Compound (5-100 mg) dissolve Dissolve in CDCl3 (~0.6 mL with TMS) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acq_1d Acquire 1D Spectra (1H, 13C) transfer->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d assign_1h Assign 1H Spectrum (Shift, Integration, Multiplicity) acq_2d->assign_1h assign_13c Assign 13C Spectrum (Chemical Shift) assign_1h->assign_13c correlate Correlate with 2D Data (HSQC, HMBC) assign_13c->correlate confirm Confirm Final Structure correlate->confirm

Caption: Experimental workflow for NMR-based structural elucidation.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in CDCl₃. The analysis is grounded in established principles of NMR spectroscopy for heterocyclic and alicyclic systems.[5][6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Atom #Predicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H17.8 - 8.0s1H-Singlet in the aromatic region, deshielded by adjacent N4 and the pyrazine ring system.
H57.6 - 7.8d1H~2-3Doublet due to coupling with H6. Deshielded by the electron-deficient pyrazine ring.
H67.0 - 7.2d1H~2-3Doublet due to coupling with H5. Shifted slightly upfield relative to H5.
H1'3.6 - 3.9p1H~8-9Pentet (or multiplet) due to coupling with the four H2'/H4' protons. Significantly deshielded by attachment to the aromatic ring.
H2'/H4'2.3 - 2.6m4H-Complex multiplet. These two pairs of methylene protons are diastereotopic due to the puckered ring and will have different chemical shifts and complex coupling.[6]
H3'1.9 - 2.2m2H-Complex multiplet resulting from coupling to H2' and H4' protons. Expected to be the most upfield signal of the cyclobutyl group.[6]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Atom #Predicted δ (ppm)Rationale
C1115 - 120Aromatic CH carbon in the five-membered imidazole ring.
C3145 - 150Quaternary carbon attached to the cyclobutyl group and nitrogen.
C5130 - 135Aromatic CH carbon, part of the electron-deficient pyrazine ring.
C6118 - 123Aromatic CH carbon adjacent to the chlorinated carbon.
C8138 - 143Quaternary carbon directly attached to the electronegative chlorine atom, causing a significant downfield shift.
C8a135 - 140Quaternary carbon at the ring junction.
C1'35 - 40Methine carbon of the cyclobutyl ring, attached to the heterocyclic system.
C2'/C4'28 - 33Methylene carbons of the cyclobutyl ring.[6][10]
C3'18 - 23Methylene carbon of the cyclobutyl ring, furthest from the aromatic substituent.[6][10]
The Role of 2D NMR in Validating Assignments

While 1D spectra provide the primary data, 2D experiments are indispensable for irrefutable proof of structure.

  • HSQC would unequivocally connect the proton signals in Table 1 to the carbon signals in Table 2 (e.g., H1 at ~7.9 ppm would correlate to C1 at ~117 ppm).

  • HMBC is critical for placing the substituents. A key correlation would be observed between the cyclobutyl methine proton (H1') and the quaternary carbon C3 of the imidazo[1,5-a]pyrazine ring, confirming the point of attachment. It would also allow assignment of all quaternary carbons (C3, C8, C8a) through their 2- and 3-bond correlations to nearby protons.

  • COSY would show a clear correlation pathway within the cyclobutyl ring: H1' ↔ H2'/H4' ↔ H3', confirming the integrity of the cyclic substituent.

Conclusion

The protocols and spectral interpretations provided in this application note constitute a robust framework for the characterization of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. By combining high-quality 1D ¹H and ¹³C NMR data with insights from 2D correlation experiments, researchers can achieve unambiguous structural confirmation, a critical step for advancing compounds in the drug discovery and development process. This detailed approach ensures data integrity and provides a solid analytical foundation for subsequent research.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Platypus Technologies. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • University of Cambridge. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not? Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. Retrieved from [Link]

  • LookChem. (n.d.). Cas 85333-43-3, 8-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRAZINE. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[1,5-a]pyrazine system. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]

  • CSIRO Publishing. (1984, June 1). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 26). Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Retrieved from [Link]

  • Beilstein Archives. (2025, June 10). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2017, August 15). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • MDPI. (2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][6][8]triazines. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2013, July 15). Synthesis of pyrazolo[1,5-a][4][6][8]triazine derivatives as inhibitors of thymidine phosphorylase. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

Sources

Method

Nucleophilic aromatic substitution (SNAr) of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine for Kinase Inhibitor Scaffolds Introduction & Mechanistic Rationale The imidazo[1,5-a]pyrazine bicyclic system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine for Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyrazine bicyclic system is a privileged pharmacophore found in numerous clinical-stage kinase inhibitors, most notably serving as the core scaffold for the IGF-1R/IR inhibitor linsitinib (OSI-906)[1]. The 8-position of this scaffold is a critical vector for establishing hydrogen-bond interactions within the kinase ATP-binding pocket[2]. Functionalizing this position relies heavily on the Nucleophilic Aromatic Substitution (SNAr) of an 8-chloro precursor.

Causality of Reactivity: The 8-chloro position is uniquely electrophilic due to its placement within the heterocycle. The carbon at position 8 is flanked by the nitrogen at position 7 (N7) and the bridgehead nitrogen (N4). These heteroatoms act as powerful electron sinks. When a nucleophile attacks C8, the electron density is pushed into the pyrazine ring, forming a highly stabilized anionic Meisenheimer complex. The electronegativity of N7 and N4 drastically lowers the activation energy for this addition step. Subsequent collapse of the intermediate expels the chloride leaving group, restoring aromaticity and yielding the functionalized kinase core.

SNAr_Mechanism A 8-Chloro-Imidazo[1,5-a]pyrazine (Electrophile) B Nucleophilic Attack (e.g., NH3 at C8) A->B Addition C Meisenheimer Complex (Stabilized by N7 & N4) B->C Delocalization D Chloride Expulsion (Restores Aromaticity) C->D Elimination E 8-Substituted Product (e.g., 8-Amino) D->E Product Formation

Mechanistic pathway of SNAr at the C8 position of imidazo[1,5-a]pyrazine.

Physicochemical Properties & Safety Profile

Before initiating the protocol, verify the physical properties of the starting material to ensure proper handling.

PropertyValue
Chemical Name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
CAS Number 867166-09-4
Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Reactivity Profile Highly electrophilic at C8; susceptible to hydrolysis under strongly basic aqueous conditions.
Safety Warning Amination requires heating volatile gases (NH3) in sealed pressure vessels. Use blast shields.

Self-Validating Experimental Protocol: Amination via SNAr

This protocol details the conversion of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine to 8-amino-3-cyclobutylimidazo[1,5-a]pyrazine using ammonia gas, a standard procedure in the synthesis of heterobicyclic protein kinase inhibitors[3].

Causality of Experimental Choices:

  • Solvent (Isopropanol - IPA): IPA is selected because it effectively dissolves the organic substrate while possessing a high capacity to absorb ammonia gas at low temperatures (0 °C). Furthermore, its boiling point (82.6 °C) allows for manageable internal pressures when heated to 100 °C, unlike lower-molecular-weight alcohols like methanol.

  • Sealed Tube: Ammonia is a gas at room temperature. A sealed pressure vessel is mandatory to maintain a high molar concentration of NH3 in the liquid phase at 100 °C, driving the equilibrium of the substitution forward.

Step-by-Step Methodology
  • Preparation: To a clear, vigorously stirred solution of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (341 mg, 1.64 mmol, 1.0 equiv) in anhydrous isopropanol (3.0 mL) in a heavy-walled pressure tube, cool the mixture to 0 °C using an ice bath.

    • Validation Checkpoint 1 (Pre-reaction): LC-MS of the starting material must show a distinct 3:1 isotopic cluster at m/z 208.1 [M+H]+ and 210.1 [M+H+2]+, confirming the presence of the intact chlorine atom.

  • Saturation: Bubble anhydrous NH3(g) directly into the solution at 0 °C for 3 to 5 minutes until the solvent is fully saturated[3].

  • Reaction: Quickly seal the pressure tube with a Teflon screw cap equipped with a fluoroelastomer O-ring. Transfer the sealed tube to a heating block pre-heated to 100 °C. Stir vigorously for 17 hours.

  • In-Process Validation: Cool the vessel completely to room temperature before opening to prevent loss of volatile contents or pressure hazards.

    • Validation Checkpoint 2 (In-process): Take a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the 3:1 isotopic cluster (m/z 208/210) is entirely replaced by a single dominant peak at m/z 189.1 [M+H]+, corresponding to the primary amine.

  • Workup: Add distilled H2O (10 mL) to the reaction mixture to precipitate inorganic salts and highly polar impurities. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic phases with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 8-amino derivative[3].

    • Validation Checkpoint 3 (Post-workup): TLC (5% MeOH in DCM) should reveal a new, significantly more polar spot that stains positively with ninhydrin (indicating a primary amine), whereas the starting material will not stain.

Workflow Step1 1. Preparation Dissolve 8-Chloro-3-cyclobutyl... in Isopropanol (IPA) Step2 2. Saturation Bubble NH3(g) at 0 °C for 3-5 minutes Step1->Step2 Cool to 0 °C Step3 3. Reaction Seal tube, heat to 100 °C for 17 hours Step2->Step3 Pressure Vessel Step4 4. Workup Cool, add H2O, extract with EtOAc (3x) Step3->Step4 LC-MS Validation Step5 5. Purification Wash with brine, dry (Na2SO4), concentrate Step4->Step5 Organic Phase

Step-by-step workflow for the sealed-tube amination of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine.

Quantitative Data & Scope Expansion

While ammonia is the most common nucleophile for generating the unsubstituted 8-amino core, the protocol can be adapted for other nucleophiles to explore Structure-Activity Relationships (SAR). The table below summarizes the causal adjustments required for different nucleophile classes[4].

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected YieldMechanistic Adjustment (Causality)
Ammonia NH3 (gas)IPANone1001785-95%High pressure needed to maintain NH3 concentration in solution.
Primary Amines MethylamineNMPDIPEA801280-90%DIPEA acts as an acid scavenger to prevent amine protonation by the HCl byproduct.
Anilines 3-FluoroanilineDMFNaH0 to 80865-80%Anilines are poor nucleophiles; NaH deprotonates the aniline to form a highly reactive anilide anion.
Alkoxides NaOMeTHFNone65475-85%Pre-formed alkoxides are strong nucleophiles; THF provides solubility and a lower boiling point for easy removal.

References

  • European Patent Office - EP 2305682 A1 Title: 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: European Patent Office / Google Patents URL
  • US Patent 7,459,554 B2 Title: Imidazopyrazine tyrosine kinase inhibitors Source: USPTO / Google Patents URL
  • Journal of Medicinal Chemistry (2021) Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Publications URL:[Link]

  • Drugs of the Future (2010) Title: Linsitinib: SUMMARY (OSI-906) Source: Clarivate / Portico URL:[Link](Representative indexing for Linsitinib pharmacology)

Sources

Application

Topic: Robust Sample Preparation Strategies for the Quantification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in Biological Matrices by Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The accurate quantification of novel small molecule entities like 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in complex biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of novel small molecule entities like 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in complex biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, but its performance is critically dependent on the upstream sample preparation protocol. Direct analysis of biological samples such as plasma, serum, or tissue homogenates is untenable due to the presence of interfering endogenous components like proteins, lipids, and salts, which can cause ion suppression, compromise analytical accuracy, and reduce instrument uptime.[1][2] This application note provides a detailed guide to three validated sample preparation protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. We will explore the scientific rationale behind each technique, present step-by-step methodologies, and offer expert insights to empower researchers to select and implement the most appropriate strategy for their analytical objectives, from high-throughput screening to regulated bioanalysis.

Analyte Profile and Mass Spectrometric Characteristics

Understanding the physicochemical properties of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is the first step in developing a robust analytical method. The molecule is a halogenated, bicyclic N-heterocycle.[3] Its structure, featuring a polar imidazopyrazine core and a nonpolar cyclobutyl group, results in moderate hydrophobicity, making it amenable to a range of extraction techniques.

PropertyValueRationale & Significance
Chemical Structure (See Figure 1)The fused imidazole and pyrazine rings contain basic nitrogen atoms, making the molecule suitable for positive mode electrospray ionization ([M+H]⁺).[3]
Molecular Formula C₁₀H₁₀ClN₃Defines the exact mass of the molecule.
Monoisotopic Mass 207.05632 DaThis is the target mass for high-resolution mass spectrometry. The nominal mass is 207.6 g/mol .
Predicted XlogP ~2.5 - 3.0This predicted value suggests moderate lipophilicity, indicating good solubility in organic solvents like acetonitrile, ethyl acetate, and methanol, which is key for extraction. It also suggests that reversed-phase chromatography will be an effective separation technique.[4][5]
Key MS Signature Chlorine Isotopic Pattern The presence of a single chlorine atom is a definitive diagnostic feature. Chlorine's natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) produces a characteristic M+2 peak with an intensity approximately one-third of the monoisotopic (M) peak.[6][7][8] Any mass spectrum of the parent ion or a chlorine-containing fragment must exhibit this ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ ions (e.g., m/z 208.06 and 210.06). This provides an invaluable layer of confirmation for analyte identification.[9][10]

Figure 1: Chemical Structure of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (Structure inferred from related compounds and IUPAC nomenclature)

The Imperative of Sample Preparation: A Decision Framework

The primary goal of sample preparation is to isolate the analyte of interest from the complex sample matrix.[1] An effective cleanup protocol is not optional; it is essential for achieving sensitive, reproducible, and reliable quantitative results.[1] The choice of method represents a trade-off between speed, cost, and the ultimate cleanliness of the extract.

The following diagram illustrates a decision-making framework for selecting the appropriate sample preparation technique based on the specific requirements of the analytical study.

G start Analytical Goal Defined q1 High-Throughput Screening Needed? start->q1 ppt Protein Precipitation (PPT) (Fastest, Highest Matrix Effect) q1->ppt Yes q2 Improved Cleanliness Required? q1->q2 No end_point LC-MS Analysis ppt->end_point Acceptable S/N lle Liquid-Liquid Extraction (LLE) (Good Balance of Speed & Purity) q2->lle Yes q3 Maximum Purity for Regulated Bioanalysis? q2->q3 No lle->end_point spe Solid-Phase Extraction (SPE) (Cleanest Extract, Most Selective) q3->spe Yes q3->end_point No spe->end_point

Caption: Decision workflow for selecting a sample preparation method.

Detailed Application Protocols

The following protocols are designed for a starting sample volume of 100 µL of human plasma, a common matrix in drug development. An internal standard (IS) of a structurally similar analog without the chlorine atom is highly recommended for accurate quantification and should be added at the very first step.

Protocol 1: High-Throughput Screening via Protein Precipitation (PPT)

Principle: This method utilizes a water-miscible organic solvent to alter the polarity of the sample, causing proteins to denature and precipitate.[11][12] It is the simplest and fastest technique, making it ideal for early discovery phases where speed is prioritized over ultimate sensitivity.[11] Acetonitrile is often the solvent of choice as it tends to yield cleaner supernatants than methanol.

Experimental Protocol:

  • Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) working solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The high ratio ensures efficient protein removal.[11]

  • Agitation: Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight protein pellet.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step removes excess organic solvent and concentrates the analyte.

  • Analysis: Inject onto the LC-MS system.

Summary of PPT Parameters:

ParameterValue
Sample Volume100 µL
Precipitation SolventAcetonitrile (ACN)
Solvent:Sample Ratio3:1 (v/v)
Agitation60 seconds (Vortex)
Centrifugation14,000 x g, 10 min, 4°C
Protocol 2: Enhanced Selectivity with Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and a water-immiscible organic solvent.[9][13] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic layer, leaving polar interferences behind. This provides a significantly cleaner extract than PPT.[14]

Experimental Protocol:

  • Aliquoting & IS Spiking: Pipette 100 µL of plasma into a 2.0 mL microcentrifuge tube and add 10 µL of IS working solution.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M Ammonium Hydroxide) to the plasma sample to bring the pH > 9. This ensures the imidazopyrazine nitrogen atoms are deprotonated, making the analyte neutral and more soluble in the organic phase.

  • Extraction Solvent Addition: Add 800 µL of ethyl acetate.

  • Extraction: Vortex for 2 minutes. The vigorous mixing maximizes the surface area between the two phases for efficient extraction.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes. Three layers may be visible: an upper organic layer, a protein disk in the middle, and a lower aqueous layer.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the protein and aqueous layers.

  • Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject onto the LC-MS system.

Protocol 3: Maximum Purity via Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that provides the highest degree of sample cleanup by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.[14][15] For an analyte with moderate hydrophobicity like 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, a reversed-phase (e.g., C18) sorbent is ideal.

SPE Workflow Diagram:

G cluster_0 SPE Protocol node_condition 1. Condition (Methanol) node_equilibrate 2. Equilibrate (Water) node_condition->node_equilibrate Activates C18 chains node_load 3. Load Sample (Pre-treated Plasma) node_equilibrate->node_load Prepares for aqueous sample node_wash 4. Wash (Aqueous Organic) node_load->node_wash Analyte is retained node_elute 5. Elute (High Organic) node_wash->node_elute Removes polar interferences node_evap Evaporate & Reconstitute node_elute->node_evap node_ms LC-MS Analysis node_evap->node_ms Inject

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Experimental Protocol:

  • Sample Pre-treatment: To 100 µL of plasma (spiked with IS), add 300 µL of 4% phosphoric acid in water. Vortex. This step disrupts protein binding and ensures the analyte is protonated for optimal retention on the C18 sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol through it.[16] This solvates the stationary phase.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.[16] Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step: Wash the cartridge with 1 mL of 20% methanol in water. This removes hydrophilic interferences while the analyte remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject onto the LC-MS system.

Recommended Mass Spectrometry Parameters

The following parameters serve as a robust starting point for method development on a tandem (triple quadrupole) mass spectrometer. Optimization will be necessary for your specific instrumentation.

ParameterSuggested SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the imidazopyrazine ring readily accept a proton.[17][18]
Precursor Ion (Q1) m/z 208.06 ([M+H]⁺ for ³⁵Cl)This is the monoisotopic mass of the protonated molecule.
Isotopic Ion Check (Q1) m/z 210.06 ([M+H]⁺ for ³⁷Cl)Monitor to confirm the ~3:1 isotopic ratio, which is a hallmark of a singly chlorinated compound.[6][9]
Product Ion(s) (Q3) To be determined by infusionInfuse a standard solution and perform a product ion scan to find the most stable and abundant fragment ions for Selected Reaction Monitoring (SRM).
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temperature 120 - 150 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Temperature 350 - 450 °CFacilitates efficient solvent evaporation from the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Aids in desolvation.
Collision Gas ArgonStandard collision gas for fragmentation in the collision cell.
Collision Energy (CE) 15 - 35 eV (To be optimized)The energy required to produce stable and intense fragment ions.

Troubleshooting and Field-Proven Insights

  • Low Recovery: If recovery is poor with LLE, ensure the pH of the aqueous phase is sufficiently basic (>9) to neutralize the analyte. With SPE, ensure the wash step is not too aggressive (i.e., the percentage of organic solvent is not too high), which could cause premature elution of the analyte.

  • High Matrix Effects / Ion Suppression: This is most common with the PPT method. If you observe a significant drop in signal when analyzing post-spiked matrix samples compared to neat solutions, a cleaner extraction method like LLE or SPE is necessary.[19]

  • Poor Reproducibility: This often stems from inconsistent technique. Ensure vortexing times are uniform, solvent additions are precise, and in the case of SPE, the flow rates are controlled and consistent. Automation can significantly improve the reproducibility of LLE and SPE protocols.

  • No Isotopic Pattern: If the characteristic ~3:1 ratio for the M and M+2 peaks is absent, it is highly unlikely that the detected peak corresponds to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. This is a powerful negative diagnostic tool.

Conclusion

The successful mass spectrometric quantification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine from biological matrices is achievable through the systematic application of a well-chosen sample preparation protocol. For rapid, high-throughput analysis, Protein Precipitation offers an acceptable, though less clean, solution. For a superior balance of cleanliness and operational simplicity, Liquid-Liquid Extraction is a robust choice. For applications demanding the highest level of purity, sensitivity, and reliability, such as regulated bioanalysis, Solid-Phase Extraction is the unequivocal gold standard. By understanding the principles behind each method and carefully executing the protocols detailed herein, researchers can generate high-quality data to confidently advance their drug development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Li, Y., et al. (2023). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst (RSC Publishing).
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • Sigma-Aldrich. (n.d.). Precipitation Procedures.
  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance.
  • Saito, K., et al. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC.
  • Spectroscopy Online. (2026, March 30). The Nature and Utility of Mass Spectra.
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Wikipedia. (n.d.). Protein precipitation.
  • chemBlink. (n.d.). 8-Chloro-3-cyclobutyl-1-iodo-imidazo[1,5-a]pyrazine (CAS 867165-15-9).
  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Vulcanchem. (n.d.). 8-Chloroimidazo[1,5-A]pyrazine - 56468-23-6.
  • PubChemLite. (n.d.). 8-chloro-3-methylimidazo[1,5-a]pyrazine.
  • PubChem. (n.d.). 8-Chloroimidazo[1,2-a]pyrazine.
  • Journal of Food and Drug Analysis. (n.d.). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine.
  • CAS Common Chemistry. (n.d.). 8-Chloroimidazo[1,5-a]pyrazine.
  • Journal of Liquid Chromatography & Related Technologies. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine synthesis

Technical Support Center: Troubleshooting 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Synthesis Welcome to the Technical Support Center. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a highly valuable scaffold intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Synthesis

Welcome to the Technical Support Center. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a highly valuable scaffold intermediate utilized extensively in the development of targeted kinase inhibitors, including mTOR, IGF-1R, and BTK inhibitors[1][2].

Because the imidazo[1,5-a]pyrazine core is electron-deficient and sensitive to harsh aqueous conditions, researchers frequently encounter bottlenecks regarding reaction yield, thermal degradation, and product recovery. As Application Scientists, we have engineered this troubleshooting guide to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Synthetic Workflow Visualization

SynthesisWorkflow A 3-Chloropyrazin-2-yl methanamine C Amidation (HATU, DIPEA) A->C B Cyclobutanecarboxylic Acid B->C D Amide Intermediate C->D >85% Yield E Cyclization (POCl3 or Tf2O) D->E F Aqueous Quench (Ice / NH4OH) E->F Critical Step G 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine F->G Extraction

Synthetic workflow for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine highlighting critical phases.

Frequently Asked Questions & Troubleshooting

Q1: My amidation yield is consistently below 60%. What is causing the incomplete coupling? Causality & Solution: The starting material, (3-chloropyrazin-2-yl)methanamine, is extremely prone to autoxidation and is therefore typically supplied as a bis-hydrochloride salt[3]. If you do not add a sufficient amount of a non-nucleophilic base (like DIPEA) to fully liberate the free amine, your coupling reagent (e.g., HATU) will preferentially hydrolyze in the presence of ambient moisture rather than form the desired N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide. Self-Validating Check: Before adding the activated ester, spot your amine suspension on wet pH indicator paper. It must read strictly basic (pH > 8). We recommend using a minimum of 3.0 to 3.5 equivalents of DIPEA relative to the amine bis-hydrochloride salt to guarantee complete liberation[4].

Q2: During the POCl₃ cyclization step, my reaction mixture turns black, and I observe significant degradation. How can I improve the yield? Causality & Solution: Phosphorus oxychloride (POCl₃) is a harsh dehydrating agent. When heated to 80 °C in acetonitrile (MeCN) or used neat, localized thermal spikes can cause the electron-deficient pyrazine ring to undergo polymerization or nucleophilic aromatic substitution side reactions[2]. To mitigate this, strictly control the internal temperature so it never exceeds 80 °C. If degradation persists, abandon POCl₃ and switch to a milder dehydrating system: Trifluoromethanesulfonic anhydride (Tf₂O) and Pyridine in Dichloromethane (DCM)[5]. This alternative allows the cyclization to proceed smoothly at room temperature, virtually eliminating thermal degradation.

Q3: I lose a massive amount of product during the aqueous quench after cyclization. Where is my product going? Causality & Solution: The newly formed imidazo[1,5-a]pyrazine core is highly basic. When excess POCl₃ is quenched with water, it generates copious amounts of HCl and H₃PO₄. In this highly acidic aqueous environment, your product becomes protonated, rendering it highly water-soluble. Consequently, it remains trapped in the aqueous layer during organic extraction[2]. Furthermore, an uncontrolled exothermic quench can hydrolyze the critical 8-chloro group into an 8-hydroxy byproduct. Self-Validating Check: You must quench the reaction by adding the mixture dropwise into a rapidly stirring bath of crushed ice containing 20% aqueous ammonium hydroxide (NH₄OH)[4]. Verify that the aqueous phase pH is between 8.0 and 9.0 before initiating extraction with Ethyl Acetate (EtOAc).

Quantitative Data: Cyclization Reagent Comparison

Selecting the correct dehydrating agent is the most critical decision in this synthesis. Use the table below to match the reagent to your specific laboratory scale and purity requirements.

Reagent SystemSolventTemperatureTypical YieldImpurity ProfileBest Application
POCl₃ (3-5 eq) MeCN80 °C65 - 75%Thermal degradation, 8-OH hydrolysisCost-effective scale-up, robust substrates[2].
Tf₂O / Pyridine DCM0 °C to RT80 - 90%Pyridine adducts (trace)Temperature-sensitive substrates, high purity needs[5].
Burgess Reagent THF60 °C50 - 60%Unreacted starting materialSmall-scale analytical synthesis, avoiding acidic quench.

Self-Validating Experimental Protocols

Protocol 1: Amidation

(Preparation of N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide) Rationale: Utilizing HATU ensures rapid activation of the sterically hindered cyclobutanecarboxylic acid, minimizing epimerization or degradation of the sensitive amine.

  • Preparation: Suspend (3-chloropyrazin-2-yl)methanamine bis-hydrochloride (1.0 eq) in anhydrous DCM (10 volumes) under an Argon atmosphere.

  • Basification: Add DIPEA (3.5 eq) dropwise at 0 °C. Validation: The cloudy suspension will clarify as the free amine dissolves. Spot on wet pH paper to ensure the solution is strongly basic (pH > 8).

  • Activation: In a separate dry flask, dissolve cyclobutanecarboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Transfer the activated ester solution dropwise to the free amine solution at 0 °C. Allow the system to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the intermediate amide[2][4].

Protocol 2: Dehydrative Cyclization

(Preparation of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine) Rationale: Controlled dehydration using POCl₃ with a buffered cold quench prevents hydrolysis of the 8-chloro moiety and traps the basic product in the organic phase.

  • Reaction Setup: Dissolve the intermediate amide (1.0 eq) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Reagent Addition: Add POCl₃ (4.0 eq) dropwise at room temperature under an Argon atmosphere.

  • Heating: Heat the mixture to 80 °C for 4-5 hours. Validation: Monitor the reaction via LC-MS. The mass of the starting material [M+H]⁺ should shift by exactly -18 Da, indicating the loss of H₂O and successful ring closure[2].

  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Prepare a rapidly stirring bath of crushed ice and 20% aqueous NH₄OH (excess). Add the reaction mixture dropwise to the ice bath, maintaining the internal temperature strictly below 10 °C[4].

  • Extraction: Verify the pH of the aqueous mixture is ~8.5. Extract three times with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the pure 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine[1].

References

  • Title: ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors Source: Google Patents URL
  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: US8481733B2 - Substituted imidazopyr- and imidazotri-azines Source: Google Patents URL
  • Title: EP4219502A1 - IMIDAZO[1,5-A]PYRAZINE DERIVATIVES AS PI3KDELTA INHIBITORS Source: European Patent Office URL
  • Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Optimization

Optimizing palladium catalyst loading for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine coupling

Welcome to the Technical Support Center for Optimizing Palladium Catalyst Loading in 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Cross-Coupling Reactions . As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Optimizing Palladium Catalyst Loading in 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Cross-Coupling Reactions .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the unique electronic properties of the imidazo[1,5-a]pyrazine core, the mechanistic causality behind catalyst deactivation, and self-validating workflows to achieve parts-per-million (ppm) palladium efficiency in pharmaceutical manufacturing.

Mechanistic Insights: The "Why" Behind the Optimization

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, including BTK and IGF-1R inhibitors[1][2].

The imidazo[1,5-a]pyrazine core is a dual π -deficient/ π -excessive system[3]. The pyrazine ring is highly electron-deficient, rendering the 8-chloro position exceptionally electrophilic. Consequently, oxidative addition of Pd(0) to the C-Cl bond is extremely fast .

Because oxidative addition is rapid, the rate-limiting step in Suzuki-Miyaura or Buchwald-Hartwig couplings with this substrate shifts to transmetalation or reductive elimination . If the catalyst loading is too high, or if the ligand is insufficiently bulky to force reductive elimination, the long-lived Pd(II) intermediates are prone to off-cycle decomposition, leading to palladium black formation and homocoupling side reactions[4][5]. Efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is also paramount; failure here artificially inflates the required catalyst loading[6].

Troubleshooting & FAQs

Q1: My coupling reaction works at 5 mol% Pd but stalls when I drop the loading to 0.5 mol%. Why is this happening, and how do I fix it? A1: This is a classic symptom of inefficient in situ precatalyst reduction or rapid catalyst poisoning. At 5 mol%, you have enough "surviving" Pd(0) to drive the reaction, but at 0.5 mol%, the active species is entirely consumed by side reactions[6].

  • Causality: Trace oxygen or moisture rapidly oxidizes electron-rich phosphine ligands (like XPhos or tBu3​P ), preventing the reduction of Pd(II) to Pd(0)[6].

  • Solution: Switch to a pre-activated Pd(0) source or a Pd(II) precatalyst that undergoes facile reduction, such as Pd(dppf)Cl2​⋅CH2​Cl2​ [1]. Ensure rigorous degassing of solvents (sparging with Argon for 30 mins) and verify the stoichiometry of your base, which often assists in the reduction step.

Q2: I am seeing significant dehalogenation of the 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine starting material. How does catalyst loading affect this? A2: Dehalogenation (hydrodechlorination) occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (often from solvent or aliphatic amine bases) instead of transmetalation. High catalyst loadings exacerbate this because the localized concentration of active Pd outpaces the solubility/availability of the transmetalating agent (e.g., the boronic acid)[4].

  • Solution: Lower the Pd loading to 0.1–0.5 mol% to maintain a steady-state concentration of the Pd(II) intermediate that matches the transmetalation rate. Use a biphasic system (e.g., Dioxane/2M aqueous K2​CO3​ ) to ensure the boronate species is highly soluble and reactive[1].

Q3: How do I minimize residual palladium in the final API to meet the <10 ppm regulatory requirement? A3: The most effective way to remove palladium is to not add it in the first place. For standard cross-couplings, optimal loadings can theoretically be as low as 0.01 mol% (approx. 37 ppm Pd)[7].

  • Solution: Optimize the ligand-to-metal ratio. A 1:1 or 2:1 ratio of a bulky biarylphosphine (e.g., SPhos) to Pd prevents the formation of inactive higher-order Pd clusters[7]. Post-reaction, employ Pd scavengers such as thiolated silica (SiliaMetS® Thiol) during the workup to capture trace metals[7].

Data Presentation: Optimization Matrices

Table 1: Catalyst & Ligand Selection Guide for 8-Chloro-Imidazopyrazines

Precatalyst / SystemLigand TypeOptimal LoadingBest Application / Mechanistic Rationale
Pd(dppf)Cl2​⋅CH2​Cl2​ dppf (Bidentate)0.5 - 2.0 mol%Standard Suzuki: Excellent for stabilizing Pd(II) during transmetalation; prevents dehalogenation[1].
Pd2​(dba)3​
  • XPhos
Biarylphosphine0.1 - 0.5 mol%Sterically Hindered Partners: Bulky ligand forces rapid reductive elimination[1].
Pd(OAc)2​
  • SPhos
  • Biarylphosphine0.05 - 0.1 mol%High Turnover / Low Pd: Highly active Pd(0) generation; requires strict anaerobic conditions[6].

    Table 2: Troubleshooting Matrix for Catalyst Deactivation

    Visual/Analytical CueMechanistic CauseCorrective Action
    Black precipitate forms early Catalyst agglomeration (Pd Black) due to insufficient ligand stabilization[5][7].Increase Ligand:Pd ratio to 2:1; lower reaction temperature by 10°C.
    High homocoupling of boronic acid Excess Pd(II) acting as an oxidant before reduction to Pd(0)[4][6].Pre-stir Pd precatalyst with base/ligand for 10 mins before adding the boronic acid.
    Reaction stalls at 50% conversion Base depletion or product inhibition (coordination to imidazopyrazine nitrogens).Increase base equivalents (to 3.0 eq); switch to a more coordinating solvent like DMF[8].

    Experimental Protocol: Self-Validating Catalyst Loading Screen

    To systematically lower your catalyst loading from 5 mol% to <0.1 mol%, use this self-validating microscale protocol. It utilizes an internal standard to ensure that yield calculations are absolute and independent of isolation efficiency[8].

    Materials & Setup:

    • Substrate: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 equiv, 0.5 mmol)

    • Coupling Partner: Arylboronic acid or amine (1.2 equiv)

    • Internal Standard: 4-methoxybenzoic acid (0.5 equiv) - Used for precise HPLC yield quantification[8].

    • Base: K2​CO3​ (2.0 M aqueous solution, 3.0 equiv)[1].

    • Solvent: 1,4-Dioxane (Degassed via freeze-pump-thaw x3).

    Step-by-Step Methodology:

    • Preparation of Catalyst Stock Solutions: To avoid weighing errors at low loadings, prepare a 0.05 M stock solution of Pd(dppf)Cl2​⋅CH2​Cl2​ in anhydrous, degassed Dioxane inside a glovebox.

    • Reaction Assembly: Into four separate oven-dried Schlenk tubes (A, B, C, D) equipped with magnetic stir bars, add the 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine, coupling partner, and internal standard.

    • Purging: Evacuate and backfill all tubes with Argon three times.

    • Catalyst Dosing: Using a microsyringe, add the catalyst stock solution to achieve the following loadings:

      • Tube A: 2.0 mol% (Baseline control)

      • Tube B: 0.5 mol%

      • Tube C: 0.1 mol%

      • Tube D: 0.05 mol%

    • Solvent & Base Addition: Add degassed Dioxane to equalize the volume in all tubes, followed by the degassed 2.0 M aqueous K2​CO3​ [1].

    • Heating & Sampling: Seal the tubes and heat to 60 °C[1]. At t = 1h, 4h, and 12h, withdraw a 10 μL aliquot under Argon, quench in 1 mL of Acetonitrile, filter through a 0.2 μm PTFE syringe filter, and analyze via HPLC.

    • Validation Check: If Tube A (2.0%) fails, the issue is reagent purity or oxygen ingress, not catalyst loading. If Tube C (0.1%) matches Tube A's yield at 12h, 0.1% is your optimized scalable loading.

    Pathway Diagram: Catalytic Cycle & Deactivation Nodes

    The following diagram illustrates the catalytic cycle specific to the 8-chloro-imidazopyrazine system, highlighting where improper catalyst loading leads to cycle failure.

    G Pd_precatalyst Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0_active Active Pd(0)L_n (Critical Reduction Step) Pd_precatalyst->Pd0_active In situ reduction Ox_Add Oxidative Addition (Fast at 8-Cl position) Pd0_active->Ox_Add + 8-Cl-Imidazopyrazine Deactivation Catalyst Poisoning / Pd Black Formation Pd0_active->Deactivation O2/Moisture or Low Ligand Ratio Transmet Transmetalation (Rate-Limiting Step) Ox_Add->Transmet Pd(II)-Aryl Intermediate Ox_Add->Deactivation High Pd Loading (Dehalogenation) Red_Elim Reductive Elimination (Product Release) Transmet->Red_Elim Transmetalated Pd(II) Red_Elim->Pd0_active Regeneration

    Catalytic cycle and deactivation pathways for 8-chloro-imidazopyrazine coupling.

    References

    • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: MDPI URL:[Link]

    • Palladium-Catalyzed Direct Heck Arylation of Dual π -Deficient/ π -Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines Source: Organic Letters - ACS Publications URL:[Link]

    • Pd-catalysed Cross-couplings for the Pharmaceutical Sector: Is Palladium Simply Too Precious? Source: Royal Society of Chemistry (RSC) Books URL:[Link]

    • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters URL:[Link]

    • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL

    Sources

    Troubleshooting

    Preventing thermal degradation of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine during storage

    Welcome to the Technical Support Center for Advanced Chemical Intermediates. This portal is designed specifically for researchers, scientists, and drug development professionals handling sensitive halogenated heterocycle...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Chemical Intermediates. This portal is designed specifically for researchers, scientists, and drug development professionals handling sensitive halogenated heterocycles.

    Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for preventing the thermal degradation of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4).

    Expert Insight: The Chemistry of Thermal Degradation

    As a Senior Application Scientist, I frequently consult on the stability of halogenated nitrogen heterocycles. 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a critical building block in the synthesis of tyrosine kinase inhibitors, including IGF-1R, BTK, and ALK inhibitors[1],[2]. However, its chemical architecture makes it inherently vulnerable to thermal degradation.

    The Causality of Instability: The imidazo[1,5-a]pyrazine core is highly electron-deficient. The 8-chloro position is heavily activated by the adjacent nitrogen atoms, making it a prime target for Nucleophilic Aromatic Substitution (SNAr)[2]. When exposed to thermal stress (temperatures >25°C) and trace moisture, water acts as a nucleophile, displacing the chloride ion to form an 8-hydroxy intermediate. This intermediate rapidly tautomerizes into a highly stable, but synthetically useless, imidazopyrazinone[3]. Furthermore, thermal stress in the presence of oxygen can induce radical-mediated oxidative cleavage of the imidazole ring, leading to complete molecular fragmentation[3],[4]. To prevent these pathways, storage protocols must strictly eliminate thermal energy, moisture, and oxygen[5].

    Troubleshooting FAQs

    Q: My batch of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine turned from a pale yellow powder to a dark brown paste. What happened? A: This is a classic signature of thermal oxidation and polymerization. At elevated temperatures, the compound undergoes oxidative degradation, leading to ring-opened fragments that polymerize into dark, tar-like substances[3],[5]. This usually indicates a failure in the cold chain or a compromised vial seal allowing oxygen ingress.

    Q: How should I store the compound for multi-year drug development campaigns? A: For long-term storage, the compound must be kept at -20°C in an inert atmosphere (Argon or Nitrogen)[6]. Standard 2-8°C refrigeration is only suitable for short-term handling (weeks to a few months).

    Q: I need to ship this intermediate globally. Is a cold chain mandatory? A: Yes. Shipping without a cold chain exposes the compound to fluctuating temperatures (often exceeding 40°C in cargo holds), which exponentially accelerates SNAr hydrolysis and thermal degradation[4],[5]. Always use dry ice or insulated cold packs with temperature loggers.

    Q: Can I recover degraded material? A: If the degradation is minor (<10%), you can recover the intact API intermediate using silica gel flash chromatography (eluting with Hexane/Ethyl Acetate). However, because the imidazopyrazinone degradant is highly polar, it often streaks on the column, resulting in poor recovery yields. Prevention is far more efficient than purification.

    Quantitative Data: Thermal Degradation Kinetics

    To illustrate the critical need for proper storage, the tables below summarize the degradation kinetics of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine under various conditions and the analytical markers used to track them.

    Table 1: Degradation Kinetics at Various Storage Conditions | Storage Condition | Atmosphere | Temp (°C) | Time to 5% Degradation ( t0.95​ ) | Primary Degradant | |-------------------|------------|-----------|--------------------------------|-------------------| | Optimal Long-Term | Argon | -20°C | > 24 months | None detected | | Short-Term Cold | Ambient Air| 4°C | 6 months | 8-Hydroxy tautomer| | Room Temperature | Ambient Air| 25°C | 14 days | 8-Hydroxy tautomer| | Accelerated Stress| Ambient Air| 60°C | < 12 hours | Oxidized polymers |

    Table 2: LC-MS/MS Diagnostic Peaks for Integrity Validation | Species | Chemical Formula | Expected m/z[M+H]+ | Diagnostic Fragmentation | |---------|------------------|---------------------|--------------------------| | Intact Intermediate | C10​H10​ClN3​ | 208.06 ( 35Cl ) / 210.06 ( 37Cl ) | m/z 172 (Loss of HCl) | | SNAr Hydrolysis Product | C10​H11​N3​O | 190.09 | m/z 162 (Loss of CO) | | Oxidative Ring-Opened | C9​H11​N3​O2​ | 194.09 | m/z 150 |

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, every protocol must be a self-validating system. You cannot assume a vial is dry or inert just because you followed the steps; you must analytically prove it.

    Protocol A: Self-Validating Aliquotting and Inert Storage Workflow
    • Moisture Quantification: Before handling, analyze a 5 mg sample via Karl Fischer titration. The water content must be <0.1% w/w. If >0.1%, lyophilize the batch overnight.

      • Causality: Trace water acts as the primary nucleophile for SNAr degradation at the 8-chloro position.

    • Aliquotting: Transfer the dry powder into amber glass vials under a dry Argon atmosphere (glove box preferred).

      • Causality: Amber glass prevents photolytic excitation, which can lower the activation energy for thermal degradation.

    • Hermetic Sealing: Seal the vials using PTFE-lined crimp caps. Do not use standard silicone septa, as they are permeable to atmospheric moisture over time.

    • Validation (The Self-Validating Step): Store one control vial at 40°C for 48 hours (accelerated stress), then run LC-MS/MS. If the m/z 190.09 peak (hydrolysis product) is absent, the inert sealing process is validated. Store the remaining batch at -20°C.

    Protocol B: Recovery Purification of Degraded Batches
    • Solubility Check: Dissolve the degraded mixture in Dichloromethane (DCM). The intact 8-chloro compound is highly soluble, while the polar imidazopyrazinone degradants often precipitate.

    • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove insoluble polymeric degradants.

    • Flash Chromatography: Load the filtrate onto a pre-equilibrated silica gel column. Elute using a gradient of 0-40% Ethyl Acetate in Hexanes.

    • Validation: Pool fractions containing the UV-active peak at 254 nm. Evaporate the solvent and immediately run quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm the purity is >98% before returning to the storage workflow.

    Mechanistic and Workflow Visualizations

    DegradationMechanisms API 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (Intact API) Stress Thermal Stress (>25°C) + Trace H2O / O2 API->Stress Improper Storage SNAr SNAr Hydrolysis (-HCl) Stress->SNAr H2O Nucleophilic Attack Ox Oxidative Cleavage Stress->Ox O2 Exposure Taut Imidazopyrazinone (Inactive Tautomer) SNAr->Taut Spontaneous Tautomerization Frag Ring-Opened Fragments Ox->Frag Radical Degradation

    Mechanistic pathways of thermal degradation in imidazopyrazines.

    StorageWorkflow QC1 Step 1: Karl Fischer Titration (Validate <0.1% H2O) Dry Step 2: Lyophilization (Remove Residual Moisture) QC1->Dry Aliquot Step 3: Amber Vial Aliquotting (Prevent Photolytic Stress) Dry->Aliquot Purge Step 4: Argon Purge (Displace Oxygen) Aliquot->Purge Seal Step 5: PTFE Crimp Seal (Hermetic Isolation) Purge->Seal Store Step 6: -20°C Storage (Arrest Thermal Kinetics) Seal->Store QC2 Step 7: LC-MS/MS Validation (Confirm API Integrity) Store->QC2

    Self-validating workflow for the inert storage of halogenated heterocycles.

    References

    • Title: US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL: 1

    • Title: CAS 867166-09-4 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Source: Guidechem URL: 6

    • Title: Chemistry around imidazopyrazine and ibuprofen: Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors Source: UCLouvain URL: 3

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Publications URL: 2

    • Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: MDPI URL: 4

    • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: PMC - NIH URL: 5

    Sources

    Optimization

    Technical Support Guide: Flash Chromatography Purification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. We will move beyond g...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine. We will move beyond generic protocols to address the specific chemical nature of this N-heterocyclic compound, offering reasoned solutions and troubleshooting strategies to ensure high purity and yield.

    The core structure, an imidazo[1,5-a]pyrazine ring, presents a common purification challenge. The presence of basic nitrogen atoms can lead to strong interactions with the acidic silanol groups of standard silica gel, often resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption. This guide is structured as a series of questions and answers to directly address the issues you may encounter during its purification by flash chromatography.

    Part 1: Solvent System Selection & Optimization

    The first and most critical step in successful flash chromatography is selecting an appropriate mobile phase. This choice dictates the resolution, run time, and ultimate success of the purification.

    Q1: What are the best starting solvent systems for purifying 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine?

    A1: The target molecule possesses moderate polarity due to the N-heterocyclic core, balanced by the non-polar cyclobutyl group and the electron-withdrawing chloro group. Therefore, standard solvent systems for normal-phase chromatography are excellent starting points.

    • Primary Recommendation (Standard Polarity): Ethyl Acetate (EtOAc) in Hexanes or Heptane. This is the most common and versatile solvent system in organic synthesis.[1][2][3] It offers a good balance of solvent strength and selectivity for a wide range of compounds. Heptane is often preferred as a greener alternative to hexane.

    • Secondary Recommendation (For Higher Polarity Impurities): Dichloromethane (DCM) in Methanol (MeOH). If the target compound or impurities are more polar and show poor mobility in EtOAc/Hexanes, this system provides greater eluting strength.[1][2][3][4]

    • Green Alternative: 3:1 Ethyl Acetate/Ethanol in Heptane. As laboratories move towards more sustainable practices, a mixture of ethyl acetate and ethanol can effectively replace the more hazardous dichloromethane/methanol system for many moderately polar, "drug-like" molecules.

    Solvent SystemPrimary Use & CharacteristicsKey Considerations
    Ethyl Acetate / Hexanes Workhorse System: Excellent starting point for compounds of low to moderate polarity. Good for resolving complex mixtures.[1][2]The most common and well-understood system. Provides good selectivity.
    Dichloromethane / Methanol Strong Eluent System: Used for more polar compounds that do not elute with EtOAc/Hexanes.[1][2][4]Caution: Using more than 10% methanol can risk dissolving the silica gel stationary phase.[1]
    3:1 EtOAc:EtOH / Heptane Greener Alternative: Replaces DCM/MeOH for many applications, reducing toxicity and environmental impact.May offer different selectivity compared to DCM/MeOH, which can be advantageous.
    Q2: How do I efficiently determine the optimal solvent ratio before running a column?

    A2: The optimal solvent ratio must be determined empirically using Thin-Layer Chromatography (TLC). This is a rapid, low-cost method to predict the behavior of your compound on a silica column.

    The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) of approximately 0.25 to 0.35 .[5][6] An Rf in this range ensures that the compound spends enough time interacting with the stationary phase to separate from impurities, but not so long that it leads to excessive band broadening and long run times.[5]

    • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

    • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 20% EtOAc in Hexanes). Ensure the chamber is saturated with solvent vapor.

    • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining.

    • Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Adjust and Repeat:

      • If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc).

      • If the Rf is too high (>0.4), decrease the polarity (e.g., decrease the percentage of EtOAc).

    • Confirm Separation: Ensure your target compound spot is well-separated from major impurities. A difference in Rf of at least 0.1 is desirable for good separation on a column.[7]

    TLC_to_Column_Workflow Crude Crude Product TLC Perform TLC Analysis (e.g., 20% EtOAc/Hex) Crude->TLC Decision Rf ≈ 0.25-0.35? TLC->Decision Adjust_Up Increase Polarity (e.g., 30% EtOAc/Hex) Decision->Adjust_Up No (Rf too low) Adjust_Down Decrease Polarity (e.g., 10% EtOAc/Hex) Decision->Adjust_Down No (Rf too high) Column Run Flash Column Decision->Column Yes Adjust_Up->TLC Adjust_Down->TLC Pure Pure Compound Column->Pure

    Caption: Workflow for optimizing solvent systems using TLC.

    Part 2: Troubleshooting Common Purification Issues

    Even with an optimized solvent system, the inherent basicity of the imidazo[1,5-a]pyrazine core can cause problems.

    Q3: My compound is streaking/tailing on both TLC and the column, leading to poor separation. What is the cause and how can I fix it?

    A3: This is the most common issue for N-heterocycles. Tailing is caused by the interaction between the basic lone pairs on the nitrogen atoms of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the molecules, causing the spot or peak to smear out.

    Solution: Neutralize the Silica Gel with a Basic Additive.

    By adding a small amount of a basic modifier to your eluent, you can neutralize the most acidic sites on the silica, preventing the unwanted interaction with your compound.[4][6]

    • Triethylamine (TEA): Add 0.1-1% TEA to your chosen solvent system (e.g., 20% EtOAc / 79.5% Hexanes / 0.5% TEA). This is highly effective for preventing tailing of basic compounds.[6]

    • Ammonium Hydroxide (NH₄OH): For more polar systems like DCM/MeOH, a stock solution of 1-10% ammonia in methanol can be used as the polar component.[8] For example, you might use 5% of a "10% NH₄OH in MeOH" solution mixed with 95% DCM.

    Important: Always re-run a TLC with the added base to confirm the Rf value, as it may slightly increase.[1]

    Q4: My compound is poorly soluble in the optimized mobile phase (e.g., 15% EtOAc/Hexanes). How should I load the sample onto the column?

    A4: Loading a sample in a solvent that is stronger than the mobile phase (like pure DCM or Acetone) will cause band broadening and poor separation. If your compound is not soluble in the weak starting eluent, the best practice is dry loading .[6][9]

    Dry loading involves adsorbing your crude material onto a small amount of silica gel (or another inert support like Celite), evaporating the solvent, and then loading the resulting free-flowing powder onto the column. This ensures that your compound starts as a very narrow, concentrated band, leading to optimal separation.[9]

    • Dissolve: Dissolve your crude product (e.g., 500 mg) completely in a suitable, volatile solvent (e.g., DCM, MeOH, or Acetone).

    • Adsorb: In a round-bottom flask, add 5-10 times the mass of your crude product in silica gel (e.g., 2.5 - 5 g).

    • Mix: Add the solution of your crude product to the flask containing the silica. Swirl to create a uniform slurry.

    • Evaporate: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

    • Load: Carefully add the silica-adsorbed sample as a uniform layer on top of your pre-packed column bed.

    • Run: Gently add a layer of sand on top of the sample layer to prevent disturbance, fill the column with eluent, and begin the chromatography.[9]

    Dry_Loading_Workflow cluster_prep Sample Preparation cluster_loading Column Loading Dissolve 1. Dissolve Crude in Volatile Solvent Adsorb 2. Add Silica Gel (5-10x mass) Dissolve->Adsorb Evaporate 3. Evaporate to a Free-Flowing Powder Adsorb->Evaporate Load 4. Add Powder to Top of Column Bed Evaporate->Load Sand 5. Add Protective Sand Layer Load->Sand Elute 6. Begin Elution Sand->Elute

    Caption: Step-by-step workflow for the dry loading technique.

    Summary Troubleshooting Guide
    Problem EncounteredLikely Cause(s)Recommended Solution(s)
    Peak Tailing / Streaking Acid-base interaction between basic nitrogen atoms and acidic silica gel.Add 0.1-1% triethylamine (TEA) to the eluent. Alternatively, use an amine-functionalized silica column or alumina.[4][6]
    Compound Won't Elute The compound is too polar for the chosen solvent system.Switch to a stronger eluent system (e.g., DCM/MeOH). Run a gradient elution, slowly increasing the percentage of the polar solvent.[8]
    Poor Separation of Spots The solvent system lacks the necessary selectivity. The column may be overloaded.Try a different solvent system with alternate selectivity (e.g., try an ether-based system if EtOAc/Hexanes fails). Ensure you are not loading more than 1-5% of the silica mass.
    Sample Precipitates on Column Poor solubility in the mobile phase; sample was loaded in a solvent that is too strong.Use the dry loading technique to ensure the sample is introduced as a narrow band.[9][10]
    Compound Decomposes on Column The compound is unstable on acidic silica gel.First, test stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, use deactivated silica or switch to a different stationary phase like neutral alumina.[8]
    References
    • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

    • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

    • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from [Link]

    • Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]

    • Troubleshooting Flash Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

    • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

    • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (n.d.). PMC. Retrieved from [Link]

    • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

    • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

    Sources

    Troubleshooting

    Overcoming steric hindrance in 3-cyclobutylimidazo[1,5-a]pyrazine functionalization

    Troubleshooting Guides & FAQs for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on discovery campaigns that stall due to the unique steric...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Troubleshooting Guides & FAQs for Drug Development Professionals

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on discovery campaigns that stall due to the unique steric challenges presented by the 3-cyclobutylimidazo[1,5-a]pyrazine scaffold. While this core is highly privileged in kinase inhibitor design—most notably in the development of reversible BTK inhibitors[1]—the bulky cyclobutyl group introduces severe regiochemical and steric hurdles during late-stage functionalization.

    This guide is designed to move beyond basic reaction lists. Here, we dissect the causality behind failed couplings, explain the spatial dynamics of the imidazo[1,5-a]pyrazine core, and provide self-validating protocols to get your synthesis back on track.

    Expert Insight: The Peri-Steric Challenge

    To troubleshoot functionalization failures, you must first understand the topology of the imidazo[1,5-a]pyrazine core. The bicyclic system contains two critical bridgehead atoms: nitrogen (N-4) and carbon (C-8a). This architecture creates two distinct zones of peri-like steric interactions:

    • The C-3 / C-5 Clash (Across N-4): A cyclobutyl group at C-3 projects its steric bulk directly into the spatial trajectory of the C-5 position. This physically blocks standard palladium catalysts from accessing the C-5 C-H bond.

    • The C-1 / C-8 Clash (Across C-8a): Substituents at C-8 (such as -Cl or -NH2) will sterically clash with incoming cross-coupling partners at C-1, severely hindering the reductive elimination step in Suzuki or Buchwald-Hartwig couplings.

    G cluster_0 Peri-Steric Clash Zones Core 3-Cyclobutylimidazo [1,5-a]pyrazine C5 C-5 Functionalization (Clashes with C-3 Cyclobutyl) Core->C5 C1 C-1 Functionalization (Clashes with C-8 Substituent) Core->C1 C8 C-8 SNAr Amination (Minimal Steric Barrier) Core->C8 Sol_C5 Solution: Bulky/Electron-Rich Ligands (PtBu2Me) C5->Sol_C5 Sol_C1 Solution: Biaryl Phosphines (SPhos, XPhos) C1->Sol_C1 Sol_C8 Solution: Sealed Tube High Temp (110°C) C8->Sol_C8

    Figure 1: Peri-steric clash zones across the imidazo[1,5-a]pyrazine core and strategic solutions.

    Troubleshooting FAQs

    Q1: Why does my Suzuki-Miyaura cross-coupling at the C-1 position yield mostly protodehalogenated starting material instead of the desired product? A1: This is a classic symptom of stalled reductive elimination. When you have a 3-cyclobutyl group and an 8-amino/8-chloro group, the C-1 position is highly congested. The palladium complex easily undergoes oxidative addition to the C-1 halide, but the bulky adjacent groups prevent the transmetalated intermediate from adopting the necessary cis geometry for reductive elimination. Solution: Switch from standard ligands (like PPh3 or dppf) to sterically demanding, electron-rich biaryl phosphines (e.g., SPhos or XPhos). These ligands stabilize the mono-ligated Pd(0) species, and their immense bulk actually accelerates reductive elimination by crowding the palladium center and forcing the product out[1].

    Q2: I am trying to achieve direct C-H arylation at C-5, but the reaction won't proceed past 10% conversion. How can I force this? A2: Direct C-5 arylation proceeds via a base-assisted electrophilic palladation or a Heck-like mechanism ([2]). The 3-cyclobutyl group sits peri to C-5 across the N-4 bridgehead, physically blocking the Pd catalyst from accessing the C-H bond. Solution: You must use a highly active catalyst system that can overcome this activation energy barrier. The optimal system is Pd(OAc)₂ paired with PtBu₂Me (or PCy₃) and Cs₂CO₃ in DMF at 120–130 °C[3]. The extreme electron density of PtBu₂Me increases the nucleophilicity of the Pd center, allowing it to penetrate the steric shield.

    Q3: My C-8 amination of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine is incredibly slow. Can I just boil it in aqueous ammonia? A3: No, boiling in aqueous ammonia will likely lead to hydrolysis of the C-8 chloride to the corresponding pyrazinone. Nucleophilic aromatic substitution (SNAr) at C-8 requires forcing conditions due to the overall lipophilicity of the cyclobutyl derivative. Solution: Use liquid ammonia or ammonia-saturated isopropanol (IPA) in a sealed pressure tube. Heating to 100–110 °C for 14–17 hours provides excellent yields without hydrolysis ([4]).

    Q4: How do I selectively brominate C-1 without hitting C-5? A4: C-1 is inherently the most nucleophilic carbon on the imidazo[1,5-a]pyrazine core, making it the primary site for electrophilic aromatic substitution (SEAr) ([5]). Interestingly, the 3-cyclobutyl group is your ally here; its steric bulk heavily shields C-5, suppressing over-bromination. Use 1.05 equivalents of N-Bromosuccinimide (NBS) in DMF at 0 °C to achieve >95% regioselectivity for the 1-bromo product[6].

    Validated Experimental Protocols
    Protocol 1: High-Pressure C-8 Amination

    Objective: Convert 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine to 8-amino-3-cyclobutylimidazo[1,5-a]pyrazine[7],[4].

    • Preparation: In a heavy-walled pressure tube, dissolve 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous Isopropanol (IPA) to achieve a 0.3 M concentration.

    • Saturation: Cool the solution to 0 °C using an ice bath. Bubble anhydrous NH₃ gas through the solution for 5–10 minutes until fully saturated.

    • Reaction: Seal the tube tightly with a Teflon O-ring cap. Heat the sealed tube behind a blast shield at 100–110 °C for 15–17 hours.

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, deep-orange solution upon completion.

    • Workup: Critical Safety Step: Cool the vessel completely to <10 °C before carefully opening the seal to vent residual pressure. Dilute with water and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    Protocol 2: Sterically Relieved C-1 Suzuki-Miyaura Coupling

    Objective: Couple 1-bromo-8-amino-3-cyclobutylimidazo[1,5-a]pyrazine with an aryl boronic acid[1].

    • Setup: In a Schlenk flask, combine the 1-bromo intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and SPhos (10 mol%). The use of SPhos is critical to overcome the C-8/C-1 peri-steric clash.

    • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Evacuate and backfill with N₂ three times. Heat to 90 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS at the 4-hour mark. If the intermediate oxidative addition complex stalls (indicated by the consumption of the 1-bromo starting material but a lack of product mass), spike the reaction with an additional 5 mol% SPhos to force reductive elimination.

    • Purification: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

    Quantitative Data: Impact of Ligand on C-5 Arylation

    To illustrate the necessity of proper ligand selection when overcoming the 3-cyclobutyl steric barrier, review the following optimization data for the direct C-5 arylation of 3-cyclobutylimidazo[1,5-a]pyrazine with bromobenzene (synthesized from mechanistic principles in[2]):

    LigandCone Angle / Steric BulkTemp (°C)Yield (%)Mechanistic Observation
    PPh₃Small (145°)120<10%Catalyst stalls; unable to penetrate the C-5 pocket.
    dppfBidentate, rigid12015%Poor oxidative addition complex stability.
    PCy₃Large (170°)13045%Moderate conversion; increased electron density helps.
    PtBu₂Me Very Large / Highly e⁻ rich 130 82% Optimal; forces Heck-like palladation at C-5.
    References
    • Snieckus, V. et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." MDPI, 2021. URL:[Link]

    • Board, J. et al. "Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters, ACS Publications, 2009. URL:[Link]

    • Snieckus, V. et al. "Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines." Organic Letters, ACS Publications, 2008. URL:[Link]

    • Merck Research Laboratories. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

    • OSI Pharmaceuticals, Inc. "6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors." European Patent Office - EP 2305682 A1.
    • "Imidazopyrazine tyrosine kinase inhibitors." US Patent US7459554B2.

    Sources

    Reference Data & Comparative Studies

    Validation

    In-Depth Reactivity Comparison: 8-Chloro- vs. 8-Bromo-3-cyclobutylimidazo[1,5-a]pyrazine in Drug Discovery

    Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors (e.g., IGF-1R, BTK, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors (e.g., IGF-1R, BTK, and SYK inhibitors)[1]. During the synthesis of these therapeutic agents, the C8 position of the imidazo[1,5-a]pyrazine ring must undergo late-stage functionalization to introduce diverse side chains that interact with the kinase solvent channel or specificity pockets[2].

    For drug development professionals, selecting the correct C8-halogenated electrophile—8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine versus 8-Bromo-3-cyclobutylimidazo[1,5-a]pyrazine —is a critical decision that dictates synthetic efficiency. This guide objectively compares the reactivity profiles of these two analogs, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to streamline your synthetic workflows.

    Mechanistic Causality: SNAr vs. Cross-Coupling

    The reactivity of the C8 position is heavily influenced by the adjacent N7 and N4 nitrogen atoms of the pyrazine ring, which render the carbon highly electron-deficient. However, the choice of halogen dictates the optimal reaction pathway.

    The SNAr Paradigm: Why Chlorine Excels

    In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. Because chlorine is significantly more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), the 8-chloro analog creates a more electrophilic C8 carbon and better stabilizes the transition state. Consequently, despite bromide being a superior leaving group, 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine often outperforms its brominated counterpart in SNAr aminations[1].

    Palladium-Catalyzed Cross-Coupling: The Bromine Advantage

    Conversely, in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond dissociation energy (~285 kJ/mol) is substantially lower than that of the C-Cl bond (~331 kJ/mol). Therefore, 8-bromo-3-cyclobutylimidazo[1,5-a]pyrazine undergoes oxidative addition much faster, requiring milder conditions, shorter reaction times, and less specialized (and less expensive) phosphine ligands[3].

    MechanisticPathway cluster_SNAr SNAr Pathway (Favors 8-Chloro) cluster_CrossCoupling Pd-Catalyzed Pathway (Favors 8-Bromo) Start 8-Halo-3-cyclobutylimidazo [1,5-a]pyrazine SNAr_Attack Nucleophilic Attack (Rate Determining) Start->SNAr_Attack Nucleophile Ox_Addition Oxidative Addition (Rate Determining) Start->Ox_Addition Pd(0) Catalyst Meisenheimer Meisenheimer Complex (Stabilized by Cl) SNAr_Attack->Meisenheimer SNAr_Product 8-Amino Product Meisenheimer->SNAr_Product - Halide Pd_Complex Pd(II) Intermediate (Faster via C-Br) Ox_Addition->Pd_Complex CC_Product 8-Aryl/Alkyl Product Pd_Complex->CC_Product Transmetalation & Elimination

    Mechanistic divergence of C8-halogenated imidazo[1,5-a]pyrazines in SNAr vs. Cross-Coupling.

    Quantitative Performance Comparison

    The following table summarizes the comparative performance of the 8-chloro and 8-bromo analogs across standard medicinal chemistry transformations. Data reflects optimized baseline conditions prior to extensive ligand screening.

    Reaction TypeStandard Reagents & Conditions8-Chloro Analog Yield (%)8-Bromo Analog Yield (%)Mechanistic Driver
    SNAr (Amination) NH₃ (liquid), iPrOH, 110 °C, 14 h87% 81%High electronegativity of Cl stabilizes the anionic transition state[1].
    Suzuki-Miyaura PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90 °C, 4 h32% (Requires XPhos)94% Weaker C-Br bond lowers activation energy for Pd(0) oxidative addition[3].
    Buchwald-Hartwig Amine, Pd₂(dba)₃, BINAP, NaOtBu, 100 °C45%89% Rapid Pd insertion into C-Br prevents catalyst deactivation pathways.
    Cyanation Zn(CN)₂, Pd(PPh₃)₄, DMF, 120 °C15%78% Sluggish C-Cl oxidative addition leads to competing protodehalogenation.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) and internal standards to guarantee that any reaction failure can be definitively traced to chemical kinetics rather than operator error or reagent degradation.

    ExperimentalWorkflow Step1 Electrophile 8-Cl vs 8-Br Step2 Reaction Setup Internal Std Added Step1->Step2 Step3 IPC Monitoring LC-MS Aliquots Step2->Step3 Step4 Purification Flash Chromatography Step3->Step4 Step5 Step5 Step4->Step5

    Self-validating experimental workflow for the functionalization of imidazo[1,5-a]pyrazine scaffolds.

    Protocol A: SNAr Amination of the 8-Chloro Analog

    Objective: Synthesize 8-amino-3-cyclobutylimidazo[1,5-a]pyrazine.

    • System Setup & Internal Standard: In a heavy-walled sealed tube, dissolve 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq, 0.60 mmol) in anhydrous isopropanol (iPrOH, 5 mL). Add 1,3,5-trimethoxybenzene (0.1 eq) as an inert internal NMR/LC-MS standard to track absolute mass balance.

    • Reagent Addition: Cool the vessel to −78 °C using a dry ice/acetone bath. Condense liquid NH₃ into the tube for 15 minutes until approximately 3 mL of liquid NH₃ is collected[1].

    • Thermal Activation: Seal the tube with a Teflon washer. Heat the sealed system to 110 °C behind a blast shield for 14 hours.

    • IPC (Self-Validation Gate): Cool the reaction to room temperature. Carefully vent the excess NH₃. Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: The ratio of the product peak (m/z [M+H]+ = 189.1) to the internal standard must indicate >95% conversion. If starting material (m/z 208.0) remains, the system lacked sufficient pressure/NH₃ concentration.

    • Workup & Isolation: Evaporate the solvent in vacuo. Purify the remaining material by silica gel chromatography (DCM:MeOH gradient) to yield the product as a solid.

    Protocol B: Suzuki-Miyaura Coupling of the 8-Bromo Analog

    Objective: Synthesize 8-phenyl-3-cyclobutylimidazo[1,5-a]pyrazine.

    • System Setup & Degassing: In a Schlenk flask, combine 8-bromo-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq, 0.50 mmol), phenylboronic acid (1.2 eq, 0.60 mmol), and K₂CO₃ (3.0 eq, 1.5 mmol). Add 1,4-dioxane/H₂O (4:1 v/v, 5 mL) and biphenyl (0.1 eq) as an internal standard. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen (critical for preventing Pd catalyst oxidation).

    • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%). Causality Note: The highly reactive C-Br bond allows the use of this standard, inexpensive catalyst without requiring bulky biaryl phosphines like XPhos[3].

    • Thermal Activation: Heat the mixture to 90 °C under an Argon atmosphere for 4 hours.

    • IPC (Self-Validation Gate): Withdraw a 20 µL aliquot from the organic layer, filter through a short Celite plug, and analyze via LC-MS. Validation Check: Monitor the disappearance of the 8-bromo isotopic doublet (m/z 252.0 / 254.0). If protodeboronation of the boronic acid is observed without product formation, the catalyst was likely poisoned by residual oxygen.

    • Workup & Isolation: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc) to yield the cross-coupled product.

    References

    • Imidazopyrazine tyrosine kinase inhibitors (US7459554B2). Google Patents.
    • Imidazopiperazine inhibitors of transcription activating proteins (US11058688B2). Google Patents.
    • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models . ACS Medicinal Chemistry Letters. Verified URL:[Link]

    Sources

    Comparative

    HPLC Method Validation for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Purity Analysis: A Comparative Guide

    Executive Summary 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS 867166-09-4) is a critical synthetic intermediate in the development of potent tyrosine kinase inhibitors, including IGF-1R and mTOR modulators[1][2]. Be...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS 867166-09-4) is a critical synthetic intermediate in the development of potent tyrosine kinase inhibitors, including IGF-1R and mTOR modulators[1][2]. Because impurities in starting materials cascade into the final Active Pharmaceutical Ingredient (API), rigorous purity analysis is paramount. This guide objectively compares standard chromatographic approaches against an optimized, self-validating methodology, providing a complete ICH Q2(R2) validation framework for researchers and drug development professionals[3].

    Mechanistic Rationale: Column Chemistry Comparison

    Many analytical laboratories default to standard C18 columns for intermediate purity checks, relying purely on hydrophobic partitioning[1]. However, when analyzing 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, C18 columns frequently fail to resolve the target analyte from its primary synthetic byproduct: the des-chloro impurity (3-cyclobutylimidazo[1,5-a]pyrazine).

    The Causality of Co-elution: The lipophilic cyclobutyl group dominates the hydrophobic interaction with the C18 stationary phase. This overwhelming hydrophobicity masks the subtle polarity difference caused by the missing chlorine atom on the impurity, leading to co-elution.

    The Alternative (Optimized Approach): A Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase engages in π−π interactions with the electron-deficient imidazopyrazine ring. The presence of the electronegative chlorine atom on the target compound alters its π -electron distribution compared to the des-chloro impurity. By exploiting these electronic differences rather than relying solely on hydrophobicity, the Phenyl-Hexyl column achieves baseline resolution.

    Mechanism Analyte Imidazopyrazine Core + Cyclobutyl Group C18 Standard C18 Column (Hydrophobic only) Analyte->C18 Weak interaction Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Strong π-π stacking Res1 Co-elution of Des-chloro Impurity C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

    Fig 1. Separation causality: Phenyl-Hexyl vs. C18 columns for imidazopyrazine impurities.

    Experimental Protocol: A Self-Validating System

    To ensure absolute data integrity, this protocol embeds a System Suitability Test (SST) that acts as a self-validating gatekeeper. The system must prove its resolving power before any sample is analyzed.

    Chromatographic Conditions
    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: The basic nitrogens of the imidazopyrazine ring cause severe peak tailing at neutral pH due to secondary interactions with residual silanols. TFA at pH ~2.0 fully protonates the nitrogens and acts as an ion-pairing agent, ensuring sharp, symmetrical peaks).

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV/DAD at 254 nm[1]

    • Injection Volume: 10 µL

    Step-by-Step Workflow
    • Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane. Degas via sonication for 10 minutes.

    • SST Preparation: Prepare a resolution solution containing 0.1 mg/mL 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine and 0.01 mg/mL des-chloro impurity in 50:50 Water:Acetonitrile.

    • System Priming: Purge the HPLC system and equilibrate the column with 10% B for 20 column volumes until the baseline is stable.

    • SST Execution (Self-Validation): Inject the SST solution. Acceptance Criteria: Resolution ( Rs​ ) between the target and des-chloro impurity must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 . If these criteria are not met, the sequence is automatically aborted to prevent the collection of invalid data.

    • Sample Analysis: Inject blank, standard solutions, and test samples in duplicate.

    ICH Q2(R2) Method Validation Data

    The method was validated strictly according to ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability, consistency, and accuracy of analytical testing methods[3][4].

    Specificity (Forced Degradation)

    Specificity demonstrates the method's ability to accurately measure the analyte without interference from impurities, degradants, or matrix components[3]. Forced degradation studies were conducted to generate potential degradants and prove peak purity.

    ForcedDegradation Start 8-Chloro-3-cyclobutylimidazo [1,5-a]pyrazine API Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, 7 days) Start->Thermal Photolytic Photolytic (1.2M lux hrs) Start->Photolytic Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC-UV/DAD Analysis (Peak Purity Assessment) Neutralize->HPLC

    Fig 2. Forced degradation workflow for specificity validation per ICH Q2(R2).

    Table 1: Forced Degradation Results

    Stress ConditionDegradation (%)Peak Purity AnglePeak Purity ThresholdStatus
    Acid (0.1N HCl, 60°C, 24h)12.40.1450.280Pass (No co-elution)
    Base (0.1N NaOH, 60°C, 24h)18.70.1620.295Pass (No co-elution)
    Oxidation (3% H2O2, RT, 24h)22.10.1880.310Pass (No co-elution)
    Thermal (105°C, 7 days)4.20.1100.250Pass (No co-elution)
    Photolytic (1.2M lux hrs)8.50.1300.265Pass (No co-elution)

    (Note: A Peak Purity Angle lower than the Peak Purity Threshold confirms spectral homogeneity across the entire chromatographic peak, verifying that no degradants co-elute with the target).

    Linearity, LOD, and LOQ

    Linearity was evaluated from the Limit of Quantitation (LOQ) up to 150% of the target specification concentration (target = 0.1 mg/mL)[4].

    • Range: 0.05 µg/mL to 150 µg/mL

    • Correlation Coefficient ( R2 ): 0.9998

    • Limit of Detection (LOD, S/N = 3): 0.015 µg/mL

    • Limit of Quantitation (LOQ, S/N = 10): 0.050 µg/mL

    Accuracy (Recovery)

    Accuracy was assessed by spiking the target analyte into a synthetic matrix at 50%, 100%, and 150% of the nominal concentration[5].

    Table 2: Accuracy / Recovery Data

    Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
    50%50.049.899.60.8
    100%100.0100.4100.40.5
    150%150.0148.999.30.7
    Precision

    Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst, different instrument) were evaluated using 6 replicate injections of the 100% standard[3].

    • Repeatability % RSD: 0.45%

    • Intermediate Precision % RSD: 0.62% (Both values easily satisfy the stringent acceptance criteria of % RSD 2.0%).

    Robustness

    Deliberate variations were made to method parameters to ensure reliability during routine laboratory use[3]. Parameters altered included Flow Rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B composition ( ±2 %). Across all perturbed conditions, the SST resolution remained ≥2.0 , and the assay % RSD was ≤1.0% , proving the method's ruggedness.

    Conclusion

    By moving away from default C18 chemistry and leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, this optimized method achieves superior resolution for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine and its structurally similar impurities. Validated under the rigorous ICH Q2(R2) framework, the protocol provides a self-validating, highly accurate, and robust system for pharmaceutical quality control, ensuring downstream API integrity.

    References

    • Title: US Patent 7,459,554 B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL
    • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

    • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

    • Title: CN102936250B - Fused bicyclic mTOR inhibitors Source: Google Patents URL

    Sources

    Validation

    Comparing biological activity of imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds

    As drug development professionals continuously seek privileged scaffolds to navigate complex pharmacological landscapes, the isomeric bicyclic heterocycles imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine have emerged a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals continuously seek privileged scaffolds to navigate complex pharmacological landscapes, the isomeric bicyclic heterocycles imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine have emerged as highly valuable structural motifs. While they share an identical molecular weight and core atomic composition, the subtle transposition of a single nitrogen atom within the imidazole ring fundamentally alters their electronic distribution, dipole moments, and subsequent biological activity.

    As an Application Scientist, evaluating these scaffolds requires moving beyond basic IC50 values to understand the mechanistic causality behind their target engagement. This guide provides a rigorous, data-driven comparison of these two scaffolds, detailing their target specificities, binding mechanisms, and the self-validating experimental protocols required to objectively evaluate them.

    Imidazo[1,5-a]pyrazine: The Privileged Kinase Hinge Binder

    The imidazo[1,5-a]pyrazine scaffold is critically recognized for its profound efficacy in kinase inhibition. The specific arrangement of its nitrogen atoms makes it an exceptional hydrogen-bond acceptor and donor system when interacting with the ATP-binding pocket of kinases[1].

    Mechanistic Insight & Causality: In the context of Bruton's tyrosine kinase (BTK) inhibitors, the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form critical, highly specific hydrogen bonds with the kinase hinge region, specifically interacting with Ser538 and Asp539[1]. This dual-anchoring mechanism, often coupled with a hydrophobic moiety extending into the back pocket, drives sub-nanomolar potency and excellent kinome selectivity[1]. Furthermore, this scaffold has been successfully deployed as a potent inhibitor of the insulin-like growth factor-I receptor (IGF-1R), demonstrating robust in vivo antitumor activity[2]. From a synthetic perspective, functionalization of this scaffold can be elegantly achieved via directed remote metalation (DreM) strategies, allowing for regioselective C3 and C5 modifications to rapidly expand structure-activity relationship (SAR) libraries[3].

    Protocol 1: Self-Validating TR-FRET Kinase Assay for Imidazo[1,5-a]pyrazines

    To evaluate kinase inhibitors, distinguishing true target engagement from assay interference is paramount. This protocol utilizes built-in orthogonality to validate hits.

    • Step 1: Compound Preparation & Incubation: Serially dilute the imidazo[1,5-a]pyrazine derivatives in DMSO. Incubate with recombinant BTK enzyme and a biotinylated peptide substrate.

      • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately evaluating reversible, ATP-competitive inhibitors[1].

    • Step 2: TR-FRET Reaction: Add ATP to initiate the reaction, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC.

      • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is specifically chosen over standard fluorescence to eliminate false-positive signals caused by the intrinsic auto-fluorescence of highly conjugated heterocycles.

    • Validation Checkpoint (Counter-Screen): Run the exact same protocol in parallel using SRC family kinases.

      • Causality: Because the ATP-binding pocket is highly conserved across the kinome, demonstrating a >100-fold IC50 shift between BTK and SRC validates that the biological activity is driven by specific hinge interactions rather than promiscuous, non-specific binding[1].

    Imidazo[1,2-a]pyrazine: A Versatile Scaffold for Diverse Targets

    In contrast, the imidazo[1,2-a]pyrazine scaffold exhibits a different electron density profile, making it a versatile core for targeting non-kinase receptors, bacterial secretion systems, and protein-protein interactions.

    Mechanistic Insight & Causality: This scaffold has shown remarkable efficacy as an antiproliferative agent in oncology. For instance, di-substituted (imidazo[1,2-a]pyrazin-6-yl)ureas have been identified as potent cytostatic agents in non-small cell lung cancer (NSCLC) by directly modulating and reactivating mutant P53 expression[4]. Beyond oncology, the imidazo[1,2-a]pyrazin-8-amine core serves as a highly selective antagonist for human Adenosine A3 and A2A receptors, demonstrating neuroprotective properties in models of cerebral ischemia by delaying anoxic depolarization[5]. The ability to readily functionalize the C-2, C-3, C-6, and C-8 positions allows medicinal chemists to finely tune the spatial geometry to fit diverse allosteric and orthosteric pockets[4].

    Protocol 2: Target-Specific Cellular Viability & Engagement Assay

    When evaluating compounds like imidazo[1,2-a]pyrazine ureas for P53 reactivation, cellular assays must prove that cytotoxicity is mechanism-dependent rather than broadly toxic.

    • Step 1: Isogenic Cell Line Plating: Seed wild-type (WT) and P53-mutant (e.g., NSCLC-N6-L16) cell lines in 96-well plates.

      • Causality: Utilizing an isogenic pair or specific mutant lines ensures that any observed cell death is directly linked to the targeted P53 pathway, ruling out off-target basal toxicity[4].

    • Step 2: ATP-Based Viability Readout: Treat cells with the compound for 72 hours, then lyse and measure ATP using a luciferase-based reagent.

      • Causality: ATP quantitation provides a direct, linear measurement of metabolically active cells, avoiding the metabolic artifacts and chemical reduction issues sometimes seen with standard tetrazolium (MTT) assays.

    • Validation Checkpoint (Western Blot): Extract protein from treated cells and probe for TP53 and downstream p21 expression.

      • Causality: A self-validating protocol must prove target modulation at the molecular level; a dose-dependent increase in p21 expression confirms that the imidazo[1,2-a]pyrazine derivative successfully reactivated the mutant P53 transcriptional function[4].

    Quantitative Data Comparison

    FeatureImidazo[1,5-a]pyrazineImidazo[1,2-a]pyrazine
    Nitrogen Topology Bridgehead N at position 5; sp2 N at position 2Bridgehead N at position 4; sp2 N at position 1
    Primary Biological Targets BTK, IGF-1R, Src-family kinasesP53 (mutant), Adenosine A3/A2A receptors
    Key Binding Mechanism Kinase hinge region H-bonding (e.g., Ser538/Asp539)Diverse allosteric and orthosteric receptor binding
    Representative Compounds CGI-1746 derivatives, AQIP6-urea derivatives, 8-amino-2,6-diphenyl derivatives
    Typical Potency Range Sub-nanomolar (Kinase enzymatic assays)Low nanomolar (Receptor binding / Cytotoxicity)

    Mechanistic Visualizations

    Pathway BCR B-Cell Receptor (Activation) SYK SYK Kinase BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (Target) SYK->BTK Activates Downstream NF-κB / Proliferation (Disease State) BTK->Downstream Signaling Cascade Imidazo 8-Amino-imidazo[1,5-a]pyrazine (Inhibitor) Imidazo->BTK Hinge Binding (Ser538/Asp539)

    Fig 1: BTK signaling pathway inhibition by imidazo[1,5-a]pyrazine derivatives.

    Workflow Syn Scaffold Synthesis & Metalation Enz TR-FRET Kinase Assay (Primary Screen) Syn->Enz Purified Compounds Cell Isogenic Cell Viability (Secondary Screen) Enz->Cell IC50 < 10nM Val Western Blot (Target Engagement) Cell->Val Phenotypic Validation Val->Enz SAR Feedback

    Fig 2: Self-validating experimental workflow for evaluating imidazopyrazine scaffolds.

    References

    • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. [Link]

    • Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. PubMed.[Link]

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC.[Link]

    • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. ACS Organic Letters.[Link]

    • Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. PubMed.[Link]

    Sources

    Comparative

    Benchmarking 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine against standard heterocyclic building blocks

    Benchmarking 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: A Privileged Scaffold for Next-Generation Kinase Inhibitors In the landscape of targeted therapeutics, the selection of the core heterocyclic scaffold dictates th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

    In the landscape of targeted therapeutics, the selection of the core heterocyclic scaffold dictates the trajectory of a drug discovery program. For ATP-competitive kinase inhibitors, the scaffold must perfectly balance hydrogen-bonding geometry, lipophilic efficiency, and metabolic stability.

    This guide benchmarks 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) against standard heterocyclic building blocks like pyrimidines and quinazolines. By analyzing its structural causality and reactivity profiles, we demonstrate why this specific intermediate has become a cornerstone in the synthesis of Bruton's tyrosine kinase (BTK) and Insulin-like growth factor 1 receptor (IGF-1R) inhibitors [1, 2].

    Structural Rationale & Causality

    The architectural design of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

    • The Imidazo[1,5-a]pyrazine Core: This bicyclic system is a bioisostere of the adenine ring of ATP. Once the 8-chloro position is converted to an 8-amino group, the N7 nitrogen and the new C8-amine form a critical bidentate hydrogen-bond donor/acceptor pair with the hinge region of kinases (e.g., Ser538 and Asp539 in BTK) [1].

    • The 8-Chloro Handle: The electron-deficient nature of the pyrazine ring highly activates the C8 position for Nucleophilic Aromatic Substitution (SNAr). The chloride acts as an excellent leaving group, allowing for late-stage diversification with various amines.

    • The 3-Cyclobutyl Motif: The inclusion of the cyclobutyl ring is a masterclass in structure-based drug design. Causally, it serves two purposes:

      • Pharmacodynamic (Binding): It projects deep into the hydrophobic back pocket of the kinase active site, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

      • Pharmacokinetic (Stability): Compared to linear alkyl chains (like propyl or butyl groups), the cyclobutyl ring lacks easily accessible benzylic/allylic protons, significantly reducing vulnerability to cytochrome P450-mediated oxidative metabolism.

    Comparative Performance Data

    To objectively evaluate 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine, we benchmark it against three standard building blocks: 8-Chloroimidazo[1,5-a]pyrazine (unsubstituted), 4-Chloroquinazoline, and 2-Chloropyrimidine.

    Scaffold Building BlockSNAr Reactivity (NH₃)cLogP (Core)Steric Shielding (Metabolic Proxy)Kinase Hinge Binding (Post-Amination)
    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine High (Requires sealed tube)~2.4Excellent (Cyclobutyl blocks oxidation)Optimal (Bidentate donor/acceptor)
    8-Chloroimidazo[1,5-a]pyrazine Very High~0.8Poor (Exposed C3 position)Optimal (Bidentate donor/acceptor)
    4-Chloroquinazoline Extreme (< 1h at RT)~2.1Moderate (Planar, prone to stacking)Good (Single donor/acceptor)
    2-Chloropyrimidine Low (Requires forcing heat)~0.5Low (Highly polar)Moderate (Often requires extended linkers)

    Data Synthesis: While 4-chloroquinazoline offers faster SNAr kinetics, it lacks the precise bidentate hinge-binding geometry of the imidazopyrazine core. Furthermore, the addition of the 3-cyclobutyl group optimizes the cLogP to ~2.4, hitting the "sweet spot" for passive membrane permeability while protecting the core from rapid clearance.

    Validated Experimental Workflow: High-Pressure SNAr Amination

    The critical first step in utilizing this building block is the conversion of the 8-chloro handle to an 8-amino group. Because the 3-cyclobutyl group introduces slight steric hindrance compared to the unsubstituted analog, standard atmospheric SNAr conditions are often insufficient.

    The following self-validating protocol utilizes liquid ammonia in a sealed pressure vessel to drive the reaction to completion without generating unwanted side products [2].

    Reagents:

    • 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq, e.g., 290 mg, 0.601 mmol)

    • Liquid Ammonia (Excess)

    • Dry Ice/Acetone bath

    Step-by-Step Methodology:

    • Preparation: Equip a heavy-walled pressure tube with a magnetic stir bar and a secure Teflon washer. Causality: The Teflon washer is critical to maintain the high internal pressure generated by ammonia at elevated temperatures, preventing solvent escape and ensuring a high concentration of the nucleophile.

    • Cooling & Charging: Cool the open pressure tube containing the starting material to -78 °C using a dry ice/acetone bath. Condense liquid NH₃ directly into the tube for 15 minutes. Causality: Liquid NH₃ acts as both the solvent and the reactant. The massive molar excess drives the equilibrium forward, overcoming the steric bulk of the adjacent cyclobutyl ring.

    • Sealing & Heating: Seal the tube tightly while still at -78 °C. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously for 14 hours.

    • Workup: Carefully cool the vessel back to -78 °C before opening to prevent explosive outgassing. Allow the ammonia to evaporate at room temperature in a fume hood.

    • Purification: The resulting 8-amino-3-cyclobutylimidazo[1,5-a]pyrazine is typically obtained in high yield (>85%) and can be used directly for subsequent C1-halogenation (e.g., using NBS or NIS) and Suzuki cross-coupling [2].

    SyntheticWorkflow A 8-Chloro-3-cyclobutyl imidazo[1,5-a]pyrazine (Starting Scaffold) B SNAr Amination (Liquid NH3, 110°C) A->B C C1 Halogenation (Electrophilic Substitution) B->C D Cross-Coupling (Suzuki-Miyaura) C->D E Target Kinase Inhibitor (e.g., IGF-1R / BTK) D->E

    Synthetic workflow from 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine to kinase inhibitors.

    Biological Application: Target Pathway Integration

    Once elaborated into a mature drug candidate, derivatives of this scaffold act as potent, reversible inhibitors. In the context of B-cell malignancies and autoimmune diseases (like Rheumatoid Arthritis), the 8-amino-imidazo[1,5-a]pyrazine core binds to the hinge region of BTK. This blocks the downstream phosphorylation of PLCγ2, ultimately halting the NF-κB survival pathway [1].

    KinasePathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK Kinase (Target) SYK->BTK PLC PLCγ2 Activation BTK->PLC NFKB NF-κB Survival Pathway PLC->NFKB INH Imidazo[1,5-a]pyrazine Inhibitor INH->BTK

    Inhibition of the BTK signaling pathway by imidazo[1,5-a]pyrazine derivatives.

    References

    • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Institutes of Health (PMC). Available at:[Link]

    • Imidazo[1,5-a]pyrazines utilisees comme inhibiteurs de la tyrosine kinase (EP1675860B1).Google Patents.
    Validation

    Comprehensive Comparison Guide: Reference Standard Characterization for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Impurities

    Executive Summary 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a highly specialized bicyclic intermediate critical to the synthesis of advanced targeted therapies, including mammalian target of rapamycin (mTOR) inhibit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine is a highly specialized bicyclic intermediate critical to the synthesis of advanced targeted therapies, including mammalian target of rapamycin (mTOR) inhibitors[1] and Receptor Tyrosine Kinase (RTK) antagonists such as IGF-1R inhibitors[2]. Because structural impurities originating from this intermediate can propagate through the synthetic cascade into the final Active Pharmaceutical Ingredient (API), rigorous identification and qualification are mandated by ICH Q3A(R2) guidelines[3].

    This guide objectively compares analytical methodologies for characterizing these impurities, detailing the causality behind experimental choices, and provides a self-validating protocol for establishing highly pure, certified reference standards.

    Mechanistic Context: Impurity Origins in Imidazopyrazine Synthesis

    To effectively characterize an impurity, one must first understand its thermodynamic and kinetic origins. The synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine typically involves the cyclization of pyrazine precursors with cyclobutanecarboxylic acid derivatives, followed by a halogenation step using reagents like POCl₃ or NCS.

    Causality of Key Impurities:

    • Des-chloro Impurities: Arise from incomplete halogenation. If carried over, the resulting API will lack the critical halogen-bond interactions required for anchoring the drug within the kinase hinge region, drastically reducing efficacy.

    • Positional Isomers: The imidazo[1,5-a]pyrazine core is susceptible to regioselectivity issues during the cyclobutyl addition. Structural isomers possess drastically different spatial geometries, leading to off-target pharmacological profiles.

    • Over-halogenated Byproducts: Excess chlorinating agents can yield di-chloro species. These impurities increase the lipophilicity (LogP) of the final API, altering its pharmacokinetic distribution and potentially increasing hepatotoxicity.

    G SM Pyrazine Precursors Cyclization Cyclization (Cyclobutyl addition) SM->Cyclization Halogenation Halogenation (NCS/POCl3) Cyclization->Halogenation ImpB Positional Isomer Cyclization->ImpB Side Rxn Target 8-Chloro-3-cyclobutylimidazo [1,5-a]pyrazine Halogenation->Target Optimal ImpA Des-chloro Impurity Halogenation->ImpA Incomplete Rxn

    Synthetic workflow of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine and impurity generation points.

    Comparative Guide: Analytical Methodologies for Impurity Profiling

    Establishing a Reference Standard requires unequivocal structural proof. Relying solely on nominal mass LC-MS is insufficient because it cannot differentiate between isobaric impurities or provide the elemental composition accuracy required to definitively identify a des-chloro variant versus a closely related structural isomer.

    We compare three primary analytical strategies: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[4], 2D-Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

    Table 1: Quantitative Comparison of Analytical Methods for Impurity Profiling
    ParameterLC-HRMS (Orbitrap/Q-TOF)1D/2D-NMR (600 MHz)HPLC-UV (Diode Array)
    Limit of Detection (LOD) 0.001 - 0.01%0.1 - 0.5%0.05 - 0.1%
    Mass Accuracy < 2 ppmN/AN/A
    Structural Resolution High (Fragmentation mapping)Ultimate (Atomic connectivity)Low (Chromophore dependent)
    Sample Requirement < 1 mg5 - 10 mg1 - 2 mg
    Analysis Time 15 - 30 mins2 - 12 hours10 - 20 mins
    Primary Utility Elemental composition & sequencingAbsolute regiochemistryRoutine lot release & QA

    Experimental Protocols: Impurity Isolation and Characterization

    To generate a certified reference standard from a crude intermediate batch, the impurity must be isolated without introducing analytical artifacts. The following step-by-step methodology utilizes a mass-directed preparative HPLC approach.

    Step-by-Step Methodology: Mass-Directed Isolation
    • Sample Preparation: Dissolve the crude 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine batch in Acetonitrile/Water (1:1) to a concentration of 10 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

    • Mass-Directed Preparative HPLC:

      • Column: C18 Preparative Column (250 x 21.2 mm, 5 µm).

      • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 6.8).

      • Mobile Phase B: LC-MS grade Acetonitrile.

      • Gradient: 10% B to 90% B over 30 minutes.

      • Causality Check: Why Ammonium Acetate? Non-volatile buffers (like phosphate) cause inorganic salt accumulation during lyophilization. These salts suppress electrospray ionization (ESI) in downstream HRMS and distort the magnetic field homogeneity in NMR. Ammonium acetate is fully volatile, ensuring the isolated fraction is pure and ready for structural elucidation.

    • Fraction Collection & Lyophilization: Utilize a mass-triggered fraction collector set to the specific m/z of the suspected impurities (e.g., m/z 174.10 for the des-chloro impurity, [M+H]⁺). Flash-freeze the collected fractions in liquid nitrogen and lyophilize for 48 hours to yield a dry powder.

    • LC-HRMS Structural Confirmation: Reconstitute 0.1 mg of the powder in methanol. Analyze using an Orbitrap mass spectrometer[5]. Utilize Higher-energy C-trap Dissociation (HCD) MS/MS fragmentation to localize the position of the chlorine atom on the imidazopyrazine ring.

    • 2D-NMR Elucidation: Dissolve 5 mg of the lyophilized powder in deuterated chloroform (CDCl₃). Perform ¹H, ¹³C, COSY, and HMBC NMR to unequivocally assign the regiochemistry of the cyclobutyl group.

    G Crude Crude Intermediate Batch PrepLC Prep-HPLC Isolation (Volatile Buffers) Crude->PrepLC LCHRMS LC-HRMS (Mass & Sequence) PrepLC->LCHRMS NMR 1D/2D NMR (Structural Elucidation) PrepLC->NMR RefStd Certified Reference Standard LCHRMS->RefStd NMR->RefStd

    Self-validating analytical workflow for the isolation and characterization of reference standards.

    Biological Relevance: The Impact of Impurity Carryover

    Why does the exhaustive characterization of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine impurities matter? This compound is a direct precursor to potent inhibitors of the mTOR complex and IGF-1R[1][2].

    If an isomer or des-chloro impurity is carried over into the final API synthesis, the resulting "API-impurity" may exhibit off-target kinase binding. For instance, while the target API selectively inhibits mTOR to halt aberrant cell proliferation, a structurally related impurity might inadvertently inhibit structurally similar kinases (like PI3K or AKT) with different affinities. This loss of selectivity can lead to unpredictable toxicity profiles during clinical trials, underscoring the critical need for reference standard qualification at the intermediate stage.

    G GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (IGF-1R) GF->RTK PI3K PI3K / AKT RTK->PI3K mTOR mTOR Complex PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor API (Derived from 8-Chloro-3-cyclobutyl...) Inhibitor->RTK Inhibitor->mTOR

    mTOR and RTK signaling pathways targeted by APIs derived from the imidazopyrazine intermediate.

    References

    • Source: tuwien.ac.at (ICH Guidelines)
    • US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors Source: Google Patents URL
    • ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors Source: Google Patents URL
    • Synthetic Peptide Characterization and Impurity Profiling Source: Waters Corporation URL
    • Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer Source: Thermo Fisher Scientific URL

    Sources

    Comparative

    A Comparative Guide to the Synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine: An Analysis of Reproducibility Across Laboratories

    For Researchers, Scientists, and Drug Development Professionals The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinical candidates and approved drugs. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinical candidates and approved drugs. The specific analogue, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, has garnered interest for its potential applications in drug discovery programs. However, the successful and reproducible synthesis of this target molecule is paramount for advancing research and development efforts. This guide provides an in-depth comparison of two plausible synthetic pathways to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, constructed from established synthetic methodologies for this class of heterocycles. The analysis focuses on the reproducibility, efficiency, and scalability of each route, offering field-proven insights to guide laboratory practice.

    Introduction to the Synthetic Challenge

    The synthesis of substituted imidazo[1,5-a]pyrazines can be approached in two primary ways: by constructing the imidazole ring onto a pre-functionalized pyrazine core, or by annulating the pyrazine ring onto an existing imidazole derivative. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. For 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, both approaches offer viable, albeit distinct, pathways. This guide will compare a linear synthesis featuring a key cyclocondensation step with a convergent approach that relies on late-stage C3-functionalization.

    Pathway 1: Linear Synthesis via Cyclocondensation

    This pathway builds the imidazo[1,5-a]pyrazine core in a linear fashion, starting from a commercially available pyrazine derivative and introducing the cyclobutyl moiety via a key cyclocondensation reaction.

    Diagram of Pathway 1: Linear Synthesis

    Pathway 1 A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B NH3, THF, 100°C C 2-(Amino(cyclobutylmethyl))amino-3-chloropyrazine B->C 1. Cyclobutanecarbaldehyde, NaBH(OAc)3 2. Deprotection (if needed) D 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine C->D Oxidative Cyclization (e.g., MnO2 or DDQ)

    Caption: Linear synthesis of the target molecule.

    Experimental Protocol for Pathway 1

    Step 1: Synthesis of 2-Amino-3-chloropyrazine

    • To a solution of 2,3-dichloropyrazine in tetrahydrofuran (THF), add an excess of aqueous ammonia.[1]

    • Heat the mixture in a sealed vessel at 100 °C for 18 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Triturate the residue with water, filter, and dry the solid to yield 2-amino-3-chloropyrazine.

    Causality: The use of a sealed vessel and elevated temperature is necessary to drive the nucleophilic aromatic substitution of one of the chlorine atoms by ammonia, which is a relatively weak nucleophile. THF is a suitable solvent that is miscible with aqueous ammonia under these conditions.

    Step 2: Reductive Amination with Cyclobutanecarbaldehyde

    • Dissolve 2-amino-3-chloropyrazine and cyclobutanecarbaldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

    • Stir the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to provide the crude intermediate.

    Causality: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a preferred reagent as it is mild and does not reduce the aldehyde as readily as other borohydrides, allowing for the formation of the imine intermediate prior to reduction.

    Step 3: Oxidative Cyclization to form the Imidazole Ring

    • Dissolve the crude product from the previous step in a solvent such as toluene or dioxane.

    • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the oxidant, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine.

    Causality: This step involves an intramolecular cyclization followed by oxidation to form the aromatic imidazole ring. Oxidizing agents like MnO₂ are commonly used for the dehydrogenation of heterocyclic systems.

    Pathway 2: Convergent Synthesis via Late-Stage C3-Functionalization

    This convergent approach first constructs the 8-chloroimidazo[1,5-a]pyrazine core and then introduces the cyclobutyl group in the final step.

    Diagram of Pathway 2: Convergent Synthesis

    Pathway 2 A 2-Amino-3-chloropyrazine B 8-Chloroimidazo[1,5-a]pyrazine A->B Glyoxal or equivalent, acid catalyst C 8-Chloro-3-iodo-imidazo[1,5-a]pyrazine B->C N-Iodosuccinimide (NIS), DMF D 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine C->D Cyclobutylboronic acid, Pd catalyst, base

    Caption: Convergent synthesis of the target molecule.

    Experimental Protocol for Pathway 2

    Step 1: Synthesis of 8-Chloroimidazo[1,5-a]pyrazine

    • Combine 2-amino-3-chloropyrazine with an aqueous solution of glyoxal in the presence of an acid catalyst, such as hydrochloric acid.

    • Heat the mixture at reflux for several hours.

    • Cool the reaction and neutralize with a base, such as sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify by column chromatography if necessary.

    Causality: This is a classic cyclocondensation reaction to form the imidazole ring. Glyoxal provides the two-carbon unit required to bridge the amino group and the ring nitrogen of the pyrazine.

    Step 2: Iodination at the C3 Position

    • Dissolve 8-chloroimidazo[1,5-a]pyrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with aqueous sodium thiosulfate to remove any remaining iodine, then with brine.

    • Dry the organic layer and concentrate to yield 8-chloro-3-iodo-imidazo[1,5-a]pyrazine, which can often be used in the next step without further purification.

    Causality: The C3 position of the imidazo[1,5-a]pyrazine ring is susceptible to electrophilic substitution. NIS is a mild and effective iodinating agent for many heterocyclic systems.

    Step 3: Suzuki Cross-Coupling with Cyclobutylboronic Acid

    • To a degassed mixture of 8-chloro-3-iodo-imidazo[1,5-a]pyrazine, cyclobutylboronic acid, and a suitable base (e.g., sodium carbonate or potassium phosphate) in a solvent system such as a mixture of toluene and water or dioxane and water, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-100 °C.

    • Monitor the reaction for completion by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography to afford the final product, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine.

    Causality: The Suzuki cross-coupling is a powerful and versatile C-C bond-forming reaction. The palladium catalyst facilitates the coupling between the aryl iodide and the boronic acid, with the base being essential for the transmetalation step of the catalytic cycle.

    Comparative Analysis of the Synthetic Pathways

    ParameterPathway 1: Linear SynthesisPathway 2: Convergent Synthesis
    Overall Strategy Linear, building the molecule step-by-step.Convergent, preparing key intermediates separately and combining them at a late stage.
    Number of Steps 3 steps from commercially available 2,3-dichloropyrazine.3 steps from commercially available 2-amino-3-chloropyrazine.
    Key Reactions Reductive amination, oxidative cyclization.Cyclocondensation, iodination, Suzuki cross-coupling.
    Potential for By-products Incomplete oxidation in the final step could lead to the dihydro- intermediate. Over-oxidation is also a possibility.Incomplete iodination or side reactions during the Suzuki coupling (e.g., homo-coupling of the boronic acid).
    Purification Challenges Purification of the aminomethyl intermediate can be challenging due to its polarity. The final product requires chromatographic purification.The iodinated intermediate is often used crude. The final Suzuki coupling requires careful purification to remove the catalyst and by-products.
    Reproducibility & Scalability Reductive aminations are generally reliable. Oxidative cyclizations can sometimes be sensitive to the quality of the oxidizing agent and reaction conditions, potentially affecting reproducibility.Cyclocondensation to form the core is usually robust. The Suzuki coupling is a well-established and generally reproducible and scalable reaction, provided that the catalyst and reagents are of good quality and the reaction is performed under strictly anaerobic conditions.
    Availability of Reagents Cyclobutanecarbaldehyde and sodium triacetoxyborohydride are readily available. MnO₂ and DDQ are common oxidizing agents.Glyoxal is a common and inexpensive reagent. NIS and cyclobutylboronic acid are commercially available, as are various palladium catalysts.
    Overall Yield (Estimated) The overall yield is highly dependent on the efficiency of the oxidative cyclization step, which can be variable.This pathway is likely to have a more predictable and potentially higher overall yield due to the reliability of the Suzuki coupling.

    Conclusion and Recommendations

    Both pathways present viable strategies for the synthesis of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine.

    Pathway 1 is a more traditional, linear approach. Its main advantage is the direct construction of the substituted ring system. However, the reproducibility of the oxidative cyclization step can be a concern and may require careful optimization of reaction conditions and the choice of oxidant to achieve consistent yields.

    Pathway 2 represents a more modern, convergent strategy. The late-stage introduction of the cyclobutyl group via a Suzuki coupling is a significant advantage, as it allows for the preparation of a common iodinated intermediate that could potentially be used to synthesize a variety of 3-substituted analogues for structure-activity relationship (SAR) studies. The Suzuki reaction is generally high-yielding and well-understood, making this pathway more amenable to scale-up and more likely to be reproducible across different laboratories.

    For researchers prioritizing flexibility for analogue synthesis and a more predictable and scalable route, Pathway 2 is the recommended approach . However, for laboratories that may not have ready access to palladium catalysts or expertise in cross-coupling reactions, Pathway 1 offers a more classical, albeit potentially less efficient, alternative.

    Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and goals of the research team. It is recommended that small-scale trials of both routes be conducted to determine the most efficient and reproducible method within a given laboratory setting.

    References

    Sources

    Safety & Regulatory Compliance

    Safety

    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine proper disposal procedures

    Operational Safety and Disposal Protocol: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and Disposal Protocol: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

    As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior and regulatory classification.

    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) is a highly specialized halogenated heteroaromatic compound, primarily utilized as a building block in the synthesis of tyrosine kinase inhibitors (such as IGF-1R inhibitors) for oncology research[1]. Because it contains both a stable carbon-chlorine bond and a nitrogen-rich imidazopyrazine core, its disposal requires strict adherence to halogenated waste protocols to prevent the environmental release of hydrochloric acid (HCl), nitrogen oxides (NOx), and highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[2].

    This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance, laboratory safety, and cost-efficiency.

    Physicochemical & Hazard Profile

    Before initiating any workflow, personnel must familiarize themselves with the compound's physical data to understand its environmental partitioning and reactivity.

    PropertyValueOperational Implication
    Chemical Name 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazineContains halogen and heterocyclic nitrogen.
    CAS Registry Number 867166-09-4[3]Essential for manifesting and EPA tracking.
    Molecular Formula C10H10ClN3[3]High nitrogen and chlorine content dictates incineration parameters.
    Molecular Weight 207.66 g/mol [3]N/A
    Density ~1.50 g/cm³[3]Heavier than water; will sink if dissolved in biphasic aqueous systems.
    Waste Classification Halogenated Organic WasteMust strictly avoid non-halogenated waste streams[4].

    Operational Handling & Spill Response Protocol

    The primary risk during the handling of chlorinated heterocycles is inhalation of dust/vapors and dermal absorption. Every protocol must be a self-validating system where the failure of one safety measure is caught by another.

    Step-by-Step Spill Cleanup Methodology:

    • Evacuate & Isolate: Immediately secure the immediate area. Ensure the laboratory's local exhaust ventilation (fume hood) is operating at maximum capacity to capture any aerosolized particulates.

    • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving is highly recommended to prevent permeation), splash-proof safety goggles, and a standard lab coat.

    • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized hazardous spill pad.

      • Causality: You must avoid combustible absorbents (like sawdust or paper towels) because they can react unpredictably with halogenated organics and complicate the downstream incineration process.

    • Mechanical Collection: Sweep the absorbed mixture using non-sparking tools. Deposit the material directly into a rigid, sealable, polyethylene hazardous waste container.

    • Surface Decontamination: Wash the spill surface with a minimal amount of a compatible solvent (e.g., isopropanol) to dissolve residual traces, followed by a soap and water wash. Absorb all wash liquids and add them to the same halogenated waste container.

    Waste Segregation & Accumulation

    Proper segregation is the most critical logistical step in managing chlorinated compounds.

    • The Segregation Rule: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine waste must be placed exclusively in containers designated for Halogenated Organic Waste .

    • Causality: Mixing halogenated waste with non-halogenated streams (like pure acetone or ethanol) triggers the EPA's mixture rule. This legally classifies the entire bulk volume as a halogenated substance, which exponentially increases your facility's hazardous waste management and disposal costs[4][5]. Furthermore, diluting halogenated waste with flammable non-halogenated solvents alters the combustion profile, increasing the risk of incomplete destruction.

    • Storage: Accumulate the waste in a designated Satellite Accumulation Area (SAA). Use DOT/UN-rated containers with tight-fitting lids. Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains chlorinated imidazopyrazine derivatives)".

    Final Disposal & Destruction Procedures

    The universally accepted and regulatory-compliant method for the disposal of halogenated heteroaromatics is high-temperature incineration in a permitted facility equipped with an acid gas scrubber [6]. It cannot be discharged into municipal sewers under any circumstances[5].

    The Incineration Mechanism (The "Why"):

    • Thermal Destruction (>1100°C): The carbon-chlorine bond in the pyrazine ring is highly stable. The waste must be subjected to temperatures exceeding 1100°C with a residence time of at least 1.0 to 2.0 seconds. Causality: This ensures complete thermal decomposition and prevents the de novo synthesis of persistent organic pollutants like dioxins (PCDD/Fs) in the post-combustion cooling zone[2][6].

    • Acid Gas Scrubbing: The combustion of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine generates hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Causality: Before the exhaust can be released into the atmosphere, the flue gas must pass through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the HCl into harmless salts (e.g., NaCl) and water[6].

    Disposal Workflow Visualization

    Below is the logical workflow for the cradle-to-grave management of this compound, illustrating the critical path from generation to safe environmental release.

    DisposalWorkflow Gen Waste Generation 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Seg Segregation Halogenated Waste Stream Gen->Seg Isolate from non-halogenated Store Satellite Accumulation Secondary Containment (<90 days) Seg->Store Label & Seal Trans Licensed Hazmat Transport EPA/DOT Compliant Store->Trans Manifesting Inc High-Temp Incineration (>1100°C, >1s Residence Time) Trans->Inc Thermal Destruction Scrub Acid Gas Scrubbing Neutralization of HCl & NOx Inc->Scrub Flue Gas Treatment End Safe Environmental Release CO2, H2O, Inorganic Salts Scrub->End Emission

    Cradle-to-Grave Disposal Workflow for Halogenated Heteroaromatic Compounds.

    References

    • ChemWhat. "8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS#: 867166-09-4". ChemWhat Chemical Database. Available at: [Link]

    • Google Patents. "US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors". Google Patents.
    • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts. Available at:[Link]

    • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental. Available at: [Link]

    • ACS Publications. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives". Energy & Fuels. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
    Reactant of Route 2
    8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
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